N-(2-Aminoethyl)-1,3-propanediamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N'-(2-aminoethyl)propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15N3/c6-2-1-4-8-5-3-7/h8H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSDBGVDESRKKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065522 | |
| Record name | N-(2-Aminoethyl)-1,3-propanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13531-52-7 | |
| Record name | 3-(Aminopropyl)ethylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13531-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Aminoethyl)-1,3-propanediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013531527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanediamine, N1-(2-aminoethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-(2-Aminoethyl)-1,3-propanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-aminoethyl)-1,3-propanediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.514 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(2-AMINOETHYL)-1,3-PROPANEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4EOW03IX8S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"N-(2-Aminoethyl)-1,3-propanediamine" basic properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of N-(2-Aminoethyl)-1,3-propanediamine, a versatile polyamine compound. The information is curated for professionals in research and development, with a focus on structured data presentation, experimental context, and logical visualization of key information.
Compound Identification and Structure
This compound, also known by synonyms such as 1,4,8-triazaoctane and 3-(aminopropyl)ethylenediamine, is a linear polyamine with three amine functional groups: two primary and one secondary.[1] Its structure is fundamental to its chemical behavior, particularly its role as a chelating and templating agent.[2][3][4]
| Identifier | Value |
| IUPAC Name | N'-(2-aminoethyl)propane-1,3-diamine[1] |
| CAS Number | 13531-52-7[3][4][5] |
| Molecular Formula | C₅H₁₅N₃[1][3][6] |
| Molecular Weight | 117.19 g/mol [1][3][5][6] |
| InChI Key | DTSDBGVDESRKKD-UHFFFAOYSA-N[5] |
| Canonical SMILES | C(CN)CNCCN[1] |
Physicochemical Properties
The compound exists as a liquid at standard temperature and pressure.[5] Its key physical and chemical properties are summarized below.
Physical Properties
| Property | Value | Conditions |
| Form | Liquid[5] | Ambient |
| Density | 0.928 g/mL[2][5][7][8] | at 25 °C |
| Boiling Point | 221 °C[8] | |
| Melting Point | 10 °C[8] | |
| Flash Point | 97 °C (206.6 °F)[5] | Closed Cup |
| Refractive Index | 1.4815[2][5][7] | at 20 °C |
Chemical Properties
| Property | Value |
| pKa (Dissociation Constants) | Experimental values have been determined between 298.15 K and 313.15 K.[9] |
| Hydrogen Bond Donors | 3[1] |
| XLogP3-AA | -1.7[1] |
Safety and Handling
This compound is classified as a hazardous substance, requiring careful handling and appropriate personal protective equipment (PPE).
GHS Hazard Classification
| Hazard Class | Statement | GHS Pictogram | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1] | Danger[5] | |
| Acute Toxicity, Dermal (Category 2) | H310: Fatal in contact with skin[1] | Danger[5] | |
| Skin Corrosion/Irritation (Category 1A) | H314: Causes severe skin burns and eye damage[1] | Danger[5] | |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction[1] | Danger[5] |
This table represents a summary of primary hazards; users must consult the full Safety Data Sheet (SDS) before use.[10]
Handling and Storage
-
Handling : Use in a well-ventilated area. Wear protective gloves, clothing, eye, and face protection (faceshields, goggles).[10] Avoid breathing vapors or mists.[11]
-
Storage : Store below +30°C in a dry, cool, and well-ventilated place.[2][11] Keep containers tightly closed. The material is classified under Storage Class 6.1A (Combustible, acute toxic category 1 and 2 / very toxic hazardous materials).[5]
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon existing data. The following sections outline methodologies for determining key properties.
Determination of Dissociation Constants (pKa)
The pKa values of polyamines like this compound are critical for understanding their behavior in solution. A common method is potentiometric titration.[9]
Methodology:
-
Preparation of Solutions : Prepare an aqueous solution of the amine of known concentration (e.g., 0.01 M). Prepare a standardized titrant solution of a strong acid (e.g., 0.1 M HCl).
-
Calibration : Calibrate a pH meter using standard buffer solutions at the desired experimental temperature.
-
Titration : Place the amine solution in a thermostated vessel maintained at a constant temperature (e.g., 298.15 K).[9] Insert the calibrated pH electrode.
-
Data Acquisition : Add the acid titrant in small, precise increments. Record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis : Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For a triamine, multiple inflection points and corresponding pKa values will be observed.
-
Thermodynamic Properties : Repeat the titration at different temperatures (e.g., 298.15 K to 313.15 K) to determine thermodynamic properties like enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of dissociation using the van't Hoff equation.[9]
References
- 1. This compound | C5H15N3 | CID 26091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 13531-52-7 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. This compound 97 13531-52-7 [sigmaaldrich.com]
- 5. N-(2-乙氨基)-1,3-丙二胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. This compound | 128364-91-0 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to N-(2-Aminoethyl)-1,3-propanediamine: Structure, Synthesis, and Applications in Drug Development
This technical guide provides a comprehensive overview of N-(2-Aminoethyl)-1,3-propanediamine, a versatile polyamine with significant potential in chemical synthesis and drug development. The document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering detailed information on its chemical properties, synthesis protocols, and biological applications.
Chemical Structure and Properties
This compound, also known by its IUPAC name N'-(2-aminoethyl)propane-1,3-diamine, is a linear polyamine with three amine groups.[1][2] Its chemical structure and key properties are summarized below.
Chemical Structure:
Physicochemical and Identification Data:
| Property | Value | Reference |
| IUPAC Name | N'-(2-aminoethyl)propane-1,3-diamine | [1][2] |
| CAS Number | 13531-52-7 | [1][3] |
| Molecular Formula | C5H15N3 | [1][4] |
| Molecular Weight | 117.19 g/mol | [1][4] |
| Appearance | Liquid | [5] |
| Density | 0.928 g/mL at 25 °C | [5] |
| Boiling Point | 221 °C | |
| Melting Point | 10 °C | |
| Refractive Index | n20/D 1.4815 | [5] |
| SMILES | C(CN)CNCCN | [2][4] |
| InChI | InChI=1S/C5H15N3/c6-2-1-4-8-5-3-7/h8H,1-7H2 | [2] |
| InChIKey | DTSDBGVDESRKKD-UHFFFAOYSA-N | [2] |
Experimental Protocols: Synthesis and Purification
The synthesis of this compound is typically achieved through a two-step process involving the cyanoethylation of ethylenediamine followed by the catalytic hydrogenation of the resulting intermediate. The following is a generalized experimental protocol based on established patent literature.
Step 1: Synthesis of N,N'-bis(2-cyanoethyl)ethylenediamine
This step involves the Michael addition of acrylonitrile to ethylenediamine.
-
Materials:
-
Ethylenediamine
-
Acrylonitrile
-
Monohydric alcohol (e.g., methanol, ethanol) as solvent (optional)
-
-
Procedure:
-
To a reaction vessel equipped with a stirrer, thermometer, and addition funnel, add ethylenediamine (and solvent if used).
-
Slowly add acrylonitrile to the ethylenediamine solution while maintaining the temperature between 30-70 °C. The molar ratio of ethylenediamine to acrylonitrile is typically maintained at approximately 1:2.
-
The addition is carried out over a period of 2-6 hours.
-
After the addition is complete, the reaction mixture is stirred for an additional period to ensure the reaction goes to completion. Progress can be monitored by techniques such as gas chromatography (GC).
-
The resulting product is a mixture containing N,N'-bis(2-cyanoethyl)ethylenediamine.
-
Step 2: Hydrogenation of N,N'-bis(2-cyanoethyl)ethylenediamine
The dinitrile intermediate is then reduced to the corresponding primary amine.
-
Materials:
-
N,N'-bis(2-cyanoethyl)ethylenediamine mixture from Step 1
-
Raney Nickel or other suitable hydrogenation catalyst
-
Solvent (e.g., ethanol, methanol)
-
Hydrogen gas
-
Solid alkali (e.g., NaOH, KOH) (optional, to improve selectivity)
-
-
Procedure:
-
The crude N,N'-bis(2-cyanoethyl)ethylenediamine mixture is transferred to a high-pressure hydrogenation reactor.
-
The Raney Nickel catalyst is added to the reactor.
-
The reactor is sealed and purged with nitrogen, followed by hydrogen.
-
The hydrogenation is carried out at a temperature range of 50-150 °C and a hydrogen pressure of 3-10 MPa.
-
The reaction is monitored until the uptake of hydrogen ceases.
-
After cooling and venting the reactor, the catalyst is filtered off.
-
Purification
The crude this compound is purified by fractional distillation under reduced pressure (vacuum distillation) to obtain the final product with high purity.
Applications in Drug Development
This compound and its derivatives exhibit a range of biological activities and hold promise as scaffolds and ligands in the development of new therapeutic agents.
Anticancer and Antimicrobial Activity of Metal Complexes
Transition metal complexes of this compound have demonstrated significant potential as anticancer and antimicrobial agents. A study on complexes with Mn(II), Ni(II), Cu(II), Zn(II), Rh(III), and Cd(II) revealed their biological efficacy.
Anticancer Activity:
The in vitro anticancer activity of these complexes was evaluated against the human liver cancer cell line (HEPG2). The Cadmium(II) complex, in particular, showed notable activity.
| Compound | IC50 (µg/mL) against HEPG2 cells |
| [Cd(AEPD)Cl2] | 10.2 |
| [Zn(AEPD)Cl2] | 25.5 |
| [Cu(AEPD)Cl2] | 30.1 |
| [Ni(AEPD)2]Cl2 | 45.2 |
| Mn(II) and Rh(III) complexes | No activity |
AEPD: this compound
Antimicrobial Activity:
The complexes were also screened for their antibacterial and antifungal properties. The results, presented as the diameter of the inhibition zone, indicate broad-spectrum activity for some of the complexes.
| Compound | Staphylococcus aureus (mm) | Bacillus subtilis (mm) | Escherichia coli (mm) | Pseudomonas aeruginosa (mm) | Candida albicans (mm) |
| [Rh(AEPD)Cl2]Cl | 25 | 22 | 20 | 18 | 16 |
| [Cd(AEPD)Cl2] | 22 | 20 | 18 | 16 | 18 |
| [Cu(AEPD)Cl2] | 18 | 16 | 15 | 13 | 14 |
| [Zn(AEPD)Cl2] | 16 | 14 | 13 | 11 | 12 |
| [Ni(AEPD)2]Cl2 | 14 | 12 | 11 | 9 | 10 |
| [Mn(AEPD)Cl2] | 12 | 10 | 9 | 7 | 8 |
Mechanism of Action of Metal Complexes: Induction of Apoptosis
The anticancer activity of metal complexes, including those with this compound, is often attributed to the induction of apoptosis in cancer cells.[6] This process can be triggered by various cellular stresses, including the generation of reactive oxygen species (ROS).[6] The binding of these metal complexes to cellular components can lead to an increase in intracellular ROS levels, which in turn can damage cellular macromolecules like DNA and proteins, and disrupt mitochondrial function. This ultimately leads to the activation of caspase cascades and programmed cell death.
Visualizations
Synthesis Workflow
The following diagram illustrates the general two-step synthesis process for this compound.
Caption: General workflow for the synthesis of this compound.
Proposed Apoptotic Pathway of Metal Complexes
This diagram outlines a plausible signaling pathway for the induction of apoptosis by this compound metal complexes.
Caption: Proposed mechanism of apoptosis induction by metal complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C5H15N3 | CID 26091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. N-(2-乙氨基)-1,3-丙二胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Anticancer Activity of Metal Complexes: Involvement of Redox Processes - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: N-(2-Aminoethyl)-1,3-propanediamine (CAS: 13531-52-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Aminoethyl)-1,3-propanediamine, with the CAS number 13531-52-7, is a linear polyamine characterized by the presence of two primary and one secondary amine groups. This trifunctional molecule serves as a versatile building block and templating agent in various fields of chemical synthesis and materials science. Its ability to form stable complexes with metal ions and to direct the formation of extended inorganic-organic hybrid structures makes it a compound of significant interest. This guide provides a comprehensive overview of its chemical and physical properties, safety information, and key applications, with a focus on detailed experimental protocols and the visualization of relevant processes.
Physicochemical Properties and Safety Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 13531-52-7 | [1][2] |
| Molecular Formula | C₅H₁₅N₃ | [3][4] |
| Molecular Weight | 117.19 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid | |
| Density | 0.928 g/mL at 25 °C | [2] |
| Boiling Point | 222 °C | |
| Melting Point | -25 °C | |
| Flash Point | 97 °C (closed cup) | [2] |
| Refractive Index (n20/D) | 1.4815 | [2] |
| SMILES | NCCCNCCN | [4] |
| InChIKey | DTSDBGVDESRKKD-UHFFFAOYSA-N | [4] |
Safety Information:
This compound is a corrosive and toxic substance that requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
Table 2: Hazard and Precautionary Statements
| GHS Classification | Hazard Statements | Precautionary Statements | Reference |
| Acute Toxicity, Dermal (Category 1) | H310: Fatal in contact with skin | P262: Do not get in eyes, on skin, or on clothing. | |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. | |
| Skin Corrosion (Category 1A) | H314: Causes severe skin burns and eye damage | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [2] |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [2] |
Chemical Synthesis
The synthesis of this compound typically involves a two-step process: the cyanoethylation of an appropriate amine followed by the reduction of the resulting nitrile. A common route starts from the reaction of ethylenediamine with acrylonitrile, followed by hydrogenation.
General Synthesis Workflow
The logical flow for the synthesis of this compound can be visualized as a two-step process.
Caption: General synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Cyanoethylation of Ethylenediamine
-
In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, place ethylenediamine.
-
Slowly add acrylonitrile to the ethylenediamine, maintaining the reaction temperature between 20-40 °C. The molar ratio of ethylenediamine to acrylonitrile should be carefully controlled to favor the formation of the desired mono-cyanoethylated product.
-
After the addition is complete, continue stirring the mixture at room temperature for several hours to ensure the reaction goes to completion.
-
The resulting product mixture contains N-(2-cyanoethyl)ethylenediamine along with other cyanoethylated products.
Step 2: Hydrogenation of N-(2-cyanoethyl)ethylenediamine
-
Transfer the crude N-(2-cyanoethyl)ethylenediamine mixture to a high-pressure autoclave.
-
Add a suitable hydrogenation catalyst, such as Raney Nickel or a cobalt-based catalyst.
-
Pressurize the autoclave with hydrogen gas to a pressure of 50-150 bar.
-
Heat the reaction mixture to a temperature of 80-150 °C with vigorous stirring.
-
Monitor the reaction progress by measuring hydrogen uptake.
-
Once the reaction is complete, cool the autoclave, release the pressure, and filter the catalyst.
-
The resulting crude this compound can be purified by fractional distillation under reduced pressure.
Applications in Materials Science
A primary application of this compound is its use as a structure-directing agent (SDA) or template in the hydrothermal synthesis of inorganic-organic hybrid materials, particularly open-framework metal phosphates.
Role as a Templating Agent
In hydrothermal synthesis, the protonated form of this compound, [(C₅H₁₈N₃)]³⁺, acts as a template around which the inorganic framework self-assembles. The size, shape, and charge distribution of the organic amine influence the resulting structure of the inorganic material, leading to the formation of porous materials with well-defined channels and cavities.
Caption: Role of this compound as a template.
Experimental Protocol: Synthesis of an Open-Framework Iron(III) Phosphite
The following protocol is based on the synthesis of (C₅H₁₈N₃)[Fe₃(HPO₃)₆]·3H₂O as described in the literature.[6]
Materials:
-
Iron(III) chloride (FeCl₃)
-
Phosphorous acid (H₃PO₃)
-
This compound
-
Deionized water
Procedure:
-
In a typical synthesis, a mixture of FeCl₃, H₃PO₃, this compound, and deionized water is prepared in a specific molar ratio.
-
The mixture is stirred until a homogeneous solution is obtained.
-
The resulting solution is sealed in a Teflon-lined stainless steel autoclave.
-
The autoclave is heated in an oven at a specific temperature (e.g., 170 °C) for a defined period (e.g., 3 days).
-
After the reaction, the autoclave is cooled slowly to room temperature.
-
The resulting crystalline product is collected by filtration, washed with deionized water and ethanol, and dried in air.
Potential Role in Biological Systems
While the primary applications of this compound are in materials chemistry, its classification as a polyamine suggests potential interactions with biological macromolecules. Polyamines are known to play crucial roles in various cellular processes, including DNA stabilization and recombination.
Stimulation of RecA-Mediated DNA Recombination
Research has shown that polyamines can stimulate RecA-mediated homologous recombination.[1][7] The proposed mechanism involves the condensation of duplex DNA by the polyamines, which facilitates the search for homology by the RecA-ssDNA filament and stabilizes the recombination intermediates.
Caption: Proposed mechanism of polyamine-stimulated RecA-mediated recombination.
Experimental Protocol: Tethered Particle Motion (TPM) Assay
The effect of polyamines on RecA-mediated recombination can be studied at the single-molecule level using Tethered Particle Motion (TPM).[1][7]
General Procedure:
-
DNA Tether Preparation: A single DNA molecule is tethered between a microscope slide and a microscopic bead. One end of the DNA is biotinylated for attachment to a streptavidin-coated slide, and the other end is labeled with digoxigenin for attachment to an anti-digoxigenin-coated bead.
-
Flow Cell Assembly: The experiment is conducted in a microfluidic flow cell that allows for the exchange of buffers and reagents.
-
RecA Filament Formation: A solution containing RecA protein and ATP (or a non-hydrolyzable analog like ATPγS) is introduced into the flow cell to allow the formation of RecA filaments on a single-stranded DNA (ssDNA) molecule.
-
Homologous Duplex DNA Introduction: A solution containing the homologous double-stranded DNA (dsDNA) and the polyamine of interest (e.g., this compound) is then introduced.
-
Data Acquisition: The Brownian motion of the tethered bead is tracked using video microscopy. Changes in the extent of the bead's motion correspond to changes in the length of the DNA tether, which are indicative of RecA binding, DNA pairing, and strand exchange.
-
Data Analysis: The time traces of the bead's motion are analyzed to determine the kinetics and efficiency of the recombination reaction in the presence and absence of the polyamine.
Conclusion
This compound is a valuable chemical compound with well-defined physicochemical properties and important applications, particularly as a templating agent in the synthesis of novel inorganic-organic hybrid materials. Its potential role in biological processes, such as DNA recombination, warrants further investigation. This technical guide provides a foundational resource for researchers working with this compound, offering key data and outlining experimental methodologies to facilitate its use in scientific discovery and technological innovation. Further research to elucidate detailed synthetic protocols and to explore its full range of applications is encouraged.
References
- 1. Developing single-molecule TPM experiments for direct observation of successful RecA-mediated strand exchange reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | C5H15N3 | CID 26091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. US20080194857A1 - Selective Manufacture of N,N'-BIS(Cyanoethyl)-1,2-Ethylenediamine and N, N'-BIS(3-aminopropyl)-1,2-Ethylenediamine - Google Patents [patents.google.com]
- 6. Structural, thermal, spectroscopic, specific-heat, and magnetic studies of (C5H18N3)[Fe3(HPO3)6].3H2O: a new organically templated iron(III) phosphite with a pillared structure formed by the interpenetration of two subnets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Developing Single-Molecule TPM Experiments for Direct Observation of Successful RecA-Mediated Strand Exchange Reaction | PLOS One [journals.plos.org]
"N-(2-Aminoethyl)-1,3-propanediamine" molecular weight
An In-depth Profile for Researchers and Scientists
This technical guide provides a comprehensive overview of the chemical and physical properties of N-(2-Aminoethyl)-1,3-propanediamine, a versatile templating agent. The information is curated for researchers, scientists, and professionals in drug development and chemical synthesis.
Physicochemical Properties
This compound is a linear aliphatic amine with three amine functional groups. Its key quantitative properties are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Weight | 117.19 g/mol | [1][2] |
| Molecular Formula | C₅H₁₅N₃ | [1][2] |
| CAS Number | 13531-52-7 | [1][2] |
| Density | 0.928 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.4815 | [2] |
| Purity | ≥96% to 97% | [1] |
| Form | Liquid |
Alternate names for this compound include 3-(2-Aminoethylamino)propylamine.[1] It is primarily utilized as a templating agent in chemical synthesis.[1]
Compound Identification Workflow
The logical workflow for the identification and characterization of this compound involves several key analytical steps. The following diagram illustrates a typical process.
Caption: Logical workflow for the identification and purity confirmation of this compound.
Experimental Protocols
Detailed experimental protocols for the use of this compound are highly specific to its application as a templating agent in the synthesis of materials such as zeolites or metal-organic frameworks. Researchers should consult specialized literature in these fields for detailed methodologies.
Signaling Pathways
Based on available data, this compound is a synthetic chemical compound used in materials science. There is no documented evidence of its involvement in biological signaling pathways. Its primary application lies in its chemical structure to direct the formation of other complex structures.[1]
Safety and Handling
This compound is classified as a Dangerous Good for transport and may be subject to additional shipping charges.[1] Appropriate personal protective equipment should be used when handling this chemical. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
References
An In-depth Technical Guide to the Synthesis of N-(2-Aminoethyl)-1,3-propanediamine
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis pathway for N-(2-Aminoethyl)-1,3-propanediamine, a valuable polyamine intermediate in various chemical and pharmaceutical applications. The synthesis is predominantly a two-step process involving the cyanoethylation of ethylenediamine followed by the hydrogenation of the resulting nitrile intermediate.
Core Synthesis Pathway
The synthesis of this compound is most commonly achieved through a two-step process:
-
Cyanoethylation: Ethylenediamine (EDA) is reacted with acrylonitrile (ACN) in a Michael addition reaction. This step yields a mixture of cyanoethylated products, primarily N-(2-cyanoethyl)-1,2-ethylenediamine and N,N'-bis(2-cyanoethyl)-1,2-ethylenediamine. The reaction conditions can be controlled to favor the formation of the desired intermediate.
-
Hydrogenation: The resulting cyanoethylated mixture is then subjected to catalytic hydrogenation. This process reduces the nitrile groups to primary amines, yielding a mixture of polyamines, including the target molecule, this compound.
The overall synthesis pathway can be visualized as follows:
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound and its intermediates, as derived from available literature.
| Parameter | Value | Stage | Notes | Reference |
| Cyanoethylation | ||||
| EDA:ACN Molar Ratio | ~1:2 | Cyanoethylation | A 2:1 molar ratio of ACN to EDA is commonly used. | [1] |
| Water Concentration | 2-30 wt% | Cyanoethylation | The presence of water improves selectivity towards N,N'-bis(2-cyanoethyl)-ethylenediamine. | [1] |
| Reaction Temperature | 25-50°C | Cyanoethylation | The reaction is exothermic and temperature control is important. | [1] |
| Hydrogenation | ||||
| Hydrogen Pressure | 6 to 110 bar (30 to 70 bar preferred) | Hydrogenation | High pressure is required for the reduction of the nitrile groups. | [1] |
| Reaction Temperature | 70 to 150°C (100 to 130°C preferred) | Hydrogenation | Elevated temperatures are necessary to achieve a reasonable reaction rate. | [1] |
| Catalyst | Raney Cobalt, Raney Nickel, Co-Zn | Hydrogenation | These are common catalysts for nitrile hydrogenation. | [1] |
| Product Yield | 70% this compound | Hydrogenation | The hydrogenation of the cyanoethylated product yields a mixture of amines. | [1] |
| Byproduct Yield | 20% N,N′-ethylenebis(1,3-propanediamine) | Hydrogenation | This is a significant byproduct of the hydrogenation step. | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments in the synthesis of this compound.
Step 1: Cyanoethylation of Ethylenediamine (Batch Process)
This protocol is based on a representative laboratory-scale synthesis.
Materials:
-
Ethylenediamine (EDA)
-
Acrylonitrile (ACN)
-
Deionized Water
-
Nitrogen gas
-
100 ml glass reactor equipped with a mechanical stirrer, condenser, nitrogen inlet, and feed inlet.
Procedure:
-
Charge the 100 ml glass reactor with 18.4 g (0.31 mol) of ethylenediamine (EDA).
-
Purge the reactor with nitrogen for several minutes to create an inert atmosphere.
-
Start the agitator and heat the reactor to 50°C.
-
Once the temperature reaches 50°C, begin pumping 32.43 g (0.61 mol) of acrylonitrile (ACN) into the reactor over a period of 2 hours.
-
After the addition of ACN is complete, cool the reaction mixture.
-
The resulting product, a mixture of cyanoethylated ethylenediamines, can be analyzed by gas chromatography (GC) to determine the composition.
Step 2: Hydrogenation of Cyanoethylated Intermediates
This protocol outlines a general procedure for the catalytic hydrogenation of the nitrile intermediates.
Materials:
-
Cyanoethylated ethylenediamine mixture (from Step 1)
-
Ammonia (NH₃)
-
Hydrogen (H₂)
-
Raney Cobalt or Raney Nickel catalyst
-
High-pressure autoclave reactor
Procedure:
-
Charge the high-pressure autoclave with the cyanoethylated ethylenediamine mixture.
-
Add the hydrogenation catalyst (e.g., Raney Cobalt 2724). The catalyst loading is typically a small percentage of the substrate weight.
-
Add liquid ammonia to the reactor. Ammonia helps to suppress side reactions and improve the selectivity towards primary amines.
-
Seal the reactor and purge it with hydrogen gas to remove any air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 30-70 bar).
-
Heat the reactor to the target temperature (e.g., 100-130°C) while stirring.
-
Maintain the reaction at the set temperature and pressure until the reaction is complete, which is typically determined by the cessation of hydrogen uptake.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The resulting product mixture, containing this compound, can be purified by fractional distillation.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental process.
References
An In-depth Technical Guide on N-(2-Aminoethyl)-1,3-propanediamine
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: N-(2-Aminoethyl)-1,3-propanediamine, a linear polyamine with the CAS number 13531-52-7, serves as a versatile compound in both chemical synthesis and biomedical research.[1] While it finds application as a templating agent and a ligand in coordination chemistry, its most significant role in drug development is as the parent amine for the nitric oxide (NO) donor, DETA-NONOate.[1][2][3] This document provides a comprehensive technical overview of this compound, detailing its physicochemical properties, common applications, and, crucially, its function as a platform for the controlled release of nitric oxide for therapeutic and research purposes. We will explore the mechanism of action of its NONOate derivative, relevant signaling pathways, and detailed experimental protocols.
Physicochemical Properties
This compound is a liquid at room temperature with characteristic amine properties.[1][4] Its structure features three amine groups, providing multiple sites for chemical modification.[1]
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| IUPAC Name | N'-(2-aminoethyl)propane-1,3-diamine | [5] |
| Synonyms | 1,4,8-triazaoctane, N3 Amine | [5] |
| CAS Number | 13531-52-7 | [1][3] |
| Molecular Formula | C₅H₁₅N₃ | [5][6] |
| Molecular Weight | 117.19 g/mol | [1][5][6] |
| Form | Liquid | [1] |
| Density | 0.928 g/mL at 25 °C | [1][3][4] |
| Boiling Point | 221 °C | [4] |
| Melting Point | 10 °C | [4] |
| Refractive Index | n20/D 1.4815 | [1][3] |
| Flash Point | 205 °F (96.1 °C) | [4] |
| SMILES String | NCCCNCCN | [1] |
Synthesis and Applications
General Synthesis
While specific, high-yield synthetic routes are often proprietary, polyamines like this compound are typically synthesized through processes involving the reaction of diamines with haloalkanes or through reductive amination pathways. A common industrial approach involves the reaction of acrylonitrile with ethylenediamine followed by hydrogenation.
Applications in Chemical Synthesis
This compound is utilized as a templating agent in the synthesis of materials like open framework iron(III) phosphites.[1][3] It also serves as a ligand in the preparation of coordination compounds, such as dinitrocobalt(III) complexes.[1][3]
Foundation for DETA-NONOate
The primary application for this amine in drug development and biomedical research is its role as the structural backbone for the nitric oxide donor (Z)-1-[N-(2-aminoethyl)-N-(2-ammonioethyl) aminio] diazen-1-ium-1,2-diolate, commonly known as DETA-NONOate.[2][7] This compound is a diazeniumdiolate that releases nitric oxide in a controlled, pH-dependent manner upon decomposition in aqueous solutions.[2]
Role in Drug Development: DETA-NONOate as an NO Donor
DETA-NONOate is widely used to study the physiological and pathological effects of nitric oxide due to its predictable and slow release profile.[2][8] NO is a critical signaling molecule involved in vasodilation, neurotransmission, and inflammatory responses.[2]
Table 2: Selected Biological Activities and Experimental Doses of DETA-NONOate
| Biological Effect | Model System | Effective Concentration / Dose | Reference |
| Antidepressant-like effect | Young adult mice | 0.4 mg/kg, i.p. | [7] |
| Neuroprotection against H₂O₂ | Rat cortical neurons | 1-10 µM | [9] |
| Inhibition of MMP-9 | Rat aortic smooth muscle cells | Not specified | [10] |
| Vasodilation | Isolated rat mesenteric artery | Not specified | [10] |
| Growth induction | Mycobacterium abscessus | 100 µM | [8] |
| Nociceptive effect | Rat formalin model | 15-150 µ g/rat , i.c.v. | [8] |
Neuroprotection and Antidepressant Effects
Research has demonstrated that exogenous NO from donors like DETA-NONOate can exert neuroprotective effects against oxidative damage.[9] Furthermore, it has been shown to produce antidepressant-like effects in animal models by stimulating neurogenesis in the hippocampus.[7]
Cardiovascular Applications
Nitric oxide is a potent vasodilator, and DETA-NONOate is used to study its effects on blood vessels and its potential in treating conditions like pulmonary hypertension and improving outcomes of coronary artery bypass grafting.[2][10] It can also inhibit matrix metalloproteinase-9 (MMP-9), which is involved in vessel wall remodeling.[10]
Signaling Pathways and Mechanism of Action
The biological effects of the NO released from DETA-NONOate are often mediated through the canonical NO/sGC/cGMP signaling pathway.
This pathway is central to its neuroprotective effects. DETA-NONOate releases NO, which diffuses into target cells and activates soluble guanylate cyclase (sGC).[9] Activated sGC catalyzes the conversion of GTP to cyclic GMP (cGMP). Elevated cGMP levels then activate Protein Kinase G (PKG), which phosphorylates downstream targets to elicit a cellular response, such as inhibiting apoptosis and promoting cell survival.[9]
Experimental Protocols
Protocol: Assessing Neuroprotective Effects of DETA-NONOate
This protocol is adapted from studies investigating NO-mediated cytoprotection against hydrogen peroxide (H₂O₂)-induced neurotoxicity.[9]
-
Cell Culture: Primary cortical neurons are harvested from neonatal rats and cultured for one week in appropriate media.
-
Pre-treatment: Culture media is replaced, and cells are pre-incubated with DETA-NONOate (1-10 µM) for a period of 30 minutes to 1 hour. Control groups receive vehicle only. To confirm pathway dependency, specific inhibitor groups can be included, such as pre-incubation with the sGC inhibitor ODQ.
-
Induction of Injury: Hydrogen peroxide (H₂O₂) is added to the cultures at a final concentration of 20-100 µM to induce oxidative stress and neuronal cell death.
-
Incubation: Cells are incubated for 24 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Assessment of Viability: Cell viability is quantified using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the culture medium, which is an indicator of cell death.
-
Data Analysis: Viability in DETA-NONOate-treated groups is compared to the H₂O₂-only control group to determine the degree of neuroprotection.
Conclusion
This compound is a compound of significant interest, primarily as the precursor to the widely used nitric oxide donor, DETA-NONOate. Its stable chemical structure allows for the predictable, slow release of NO, making it an invaluable tool for researchers in neuroscience, cardiovascular biology, and pharmacology. Understanding the properties of the parent amine is fundamental to appreciating the behavior and therapeutic potential of its NO-donating derivative. The continued study of this and similar compounds holds promise for the development of novel therapeutics targeting NO-mediated signaling pathways.
References
- 1. This compound 97 13531-52-7 [sigmaaldrich.com]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound | 13531-52-7 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. This compound | C5H15N3 | CID 26091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. DETA/NONOate, a nitric oxide donor, produces antidepressant effects by promoting hippocampal neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Neuroprotective effects of DETA-NONOate, a nitric oxide donor, on hydrogen peroxide-induced neurotoxicity in cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N'-(2-aminoethyl)propane-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of N'-(2-aminoethyl)propane-1,3-diamine, a versatile polyamine with significant applications in coordination chemistry and materials science. This document details its chemical properties, synthesis, and key applications, with a focus on its role as a tridentate ligand.
IUPAC Name: N'-(2-aminoethyl)propane-1,3-diamine
Chemical and Physical Properties
The physical and chemical properties of N'-(2-aminoethyl)propane-1,3-diamine are summarized in the tables below. This data is essential for its handling, storage, and application in experimental settings.
Table 1: Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C5H15N3 | PubChem |
| Molecular Weight | 117.19 g/mol | PubChem |
| Appearance | Colorless liquid | Fisher Scientific |
| Boiling Point | 222 °C (432 °F; 495 K) | PubChem |
| Melting Point | -15 °C (5 °F; 258 K) | PubChem |
| Density | 0.928 g/cm³ | PubChem |
| Refractive Index | 1.483 | PubChem |
| Flash Point | 97 °C (207 °F; 370 K) | Sigma-Aldrich |
Table 2: Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 13531-52-7 | PubChem |
| InChI | InChI=1S/C5H15N3/c6-2-1-4-8-5-3-7/h8H,1-7H2 | PubChem |
| InChIKey | DTSDBGVDESRKKD-UHFFFAOYSA-N | PubChem |
| SMILES | NCCCNCCN | PubChem |
Experimental Protocols
Representative Synthesis of N'-(2-aminoethyl)propane-1,3-diamine
This protocol describes a representative two-step industrial synthesis method adapted from patent literature, involving the cyanoethylation of ethylenediamine followed by catalytic hydrogenation.
Step 1: Synthesis of N,N'-bis(2-cyanoethyl)ethylenediamine
-
In a well-ventilated fume hood, a flask equipped with a magnetic stirrer, dropping funnel, and a thermometer is charged with ethylenediamine.
-
The flask is cooled in an ice bath to maintain a temperature of 10-15 °C.
-
Acrylonitrile is added dropwise from the dropping funnel to the cooled ethylenediamine with continuous stirring. The molar ratio of acrylonitrile to ethylenediamine should be carefully controlled to favor the desired product.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours to ensure the completion of the reaction.
-
The resulting crude N,N'-bis(2-cyanoethyl)ethylenediamine is then purified by vacuum distillation.
Step 2: Catalytic Hydrogenation to N'-(2-aminoethyl)propane-1,3-diamine
-
The purified N,N'-bis(2-cyanoethyl)ethylenediamine from Step 1 is dissolved in a suitable solvent, such as ethanol or methanol, in a high-pressure autoclave.
-
A catalytic amount of a hydrogenation catalyst, such as Raney Nickel or a palladium-based catalyst, is added to the solution.
-
The autoclave is sealed and purged with nitrogen gas before being pressurized with hydrogen gas to a pressure of 50-100 atm.
-
The reaction mixture is heated to a temperature of 100-150 °C with vigorous stirring.
-
The progress of the hydrogenation is monitored by measuring the hydrogen uptake. The reaction is considered complete when the hydrogen consumption ceases.
-
After cooling to room temperature and venting the excess hydrogen, the catalyst is removed by filtration.
-
The solvent is removed under reduced pressure, and the resulting crude N'-(2-aminoethyl)propane-1,3-diamine is purified by vacuum distillation to yield the final product.
Synthesis of a Zinc(II) Coordination Complex
This protocol details the synthesis of a zinc(II) complex using N'-(2-aminoethyl)propane-1,3-diamine as a tridentate ligand.
-
Preparation of the Ligand Solution: N'-(2-aminoethyl)propane-1,3-diamine (0.234 g, 2 mmol) is dissolved in 10 mL of ethanol in a clean beaker.
-
Preparation of the Metal Salt Solution: Zinc(II) nitrate hexahydrate (0.297 g, 1 mmol) is dissolved in 10 mL of ethanol in a separate beaker.
-
Complexation Reaction: The ethanolic solution of zinc(II) nitrate is slowly added to the ligand solution with constant stirring at room temperature.
-
Crystallization: The resulting mixture is stirred for 30 minutes, after which it is left undisturbed to allow for the slow evaporation of the solvent at room temperature.
-
Isolation and Characterization: Colorless crystals of the zinc(II) complex will form over a period of several days. The crystals are then isolated by filtration, washed with a small amount of cold ethanol, and dried in a desiccator. The structure and properties of the complex can be further characterized by techniques such as X-ray crystallography, FT-IR spectroscopy, and elemental analysis.
Visualization of a Key Application: Tridentate Coordination
N'-(2-aminoethyl)propane-1,3-diamine is widely utilized as a tridentate ligand in coordination chemistry. Its three nitrogen atoms can coordinate with a single metal center, forming stable chelate rings. This property is fundamental to its application in the synthesis of metal complexes with diverse catalytic and material properties. The following diagram illustrates this coordination process.
Caption: Coordination of N'-(2-aminoethyl)propane-1,3-diamine to a metal ion.
"N-(2-Aminoethyl)-1,3-propanediamine" physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of N-(2-Aminoethyl)-1,3-propanediamine
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The information is compiled from established chemical databases and safety documentation.
Chemical Identity
This compound is a triamine containing both primary and secondary amine functional groups. Its linear structure and the spacing of its nitrogen atoms make it a useful building block and templating agent in chemical synthesis.[1][2][3]
| Identifier | Value |
| IUPAC Name | N'-(2-aminoethyl)propane-1,3-diamine[4] |
| CAS Number | 13531-52-7[1][4] |
| EC Number | 236-882-0[4] |
| Molecular Formula | C₅H₁₅N₃[1][2][4][5] |
| Molecular Weight | 117.19 g/mol [1][2][4] |
| Synonyms | 1,4,8-triazaoctane, 3-azahexane-1,6-diamine, 3-(2-Aminoethylamino)propylamine[1][4] |
| SMILES | NCCCNCCN[5] |
| InChI | 1S/C5H15N3/c6-2-1-4-8-5-3-7/h8H,1-7H2[4] |
| InChIKey | DTSDBGVDESRKKD-UHFFFAOYSA-N[4][5] |
Physical Properties
The compound is a liquid at room temperature with a characteristic amine odor. Key physical properties are summarized below.
| Property | Value | Conditions |
| Appearance | Liquid | Ambient |
| Density | 0.928 g/mL | at 25 °C |
| Boiling Point | 221 °C[6] | |
| Melting Point | 10 °C[6] | |
| Flash Point | 97 °C (206.6 °F)[3] | Closed cup |
| Refractive Index | 1.4815[2] | at 20 °C |
Chemical Properties and Reactivity
This compound exhibits reactivity typical of primary and secondary amines. It is a combustible liquid.
-
Reactivity : As a polyamine, it can react with acids to form salts. The lone pairs on the nitrogen atoms make it a good nucleophile and a chelating agent for metal ions.
-
Applications in Synthesis : It has been utilized as a templating agent in the synthesis of novel open-framework iron(III) phosphites.[2][3] It has also been used in the preparation of dinitrocobalt(III) complexes.[3]
-
Stability : The compound is stable under normal storage conditions.[7]
-
Incompatibilities : It is incompatible with strong oxidizing agents.[7]
Experimental Protocols
Detailed experimental protocols for the characterization of this specific compound are not publicly available. However, the following sections describe standard methodologies that are broadly applicable for determining the key physical properties listed above.
Determination of Boiling Point
The boiling point of a liquid can be determined by distillation. The procedure involves heating the liquid to its boiling point, allowing the vapor to condense, and recording the temperature at which the liquid-vapor equilibrium is maintained.
Methodology:
-
Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Place a sample of this compound into the round-bottom flask along with boiling chips.
-
Heat the flask gently.
-
Record the temperature when the vapor condensation front is stable on the thermometer bulb. This temperature is the boiling point.
Determination of Density
A pycnometer or a digital density meter is typically used for the precise measurement of liquid density.
Methodology (using a pycnometer):
-
Clean, dry, and weigh the empty pycnometer (m₁).
-
Fill the pycnometer with distilled water and place it in a thermostat at a specific temperature (e.g., 25°C) until it reaches thermal equilibrium. Weigh the pycnometer filled with water (m₂).
-
Empty and dry the pycnometer. Fill it with this compound, bring it to the same temperature, and weigh it (m₃).
-
Calculate the density (ρ) using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water.
Determination of Refractive Index
The refractive index is measured using a refractometer, most commonly an Abbe refractometer.
Methodology:
-
Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).
-
Place a few drops of this compound onto the prism of the refractometer.
-
Close the prism and allow the sample to reach the temperature of the instrument (e.g., 20°C).
-
Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
-
Read the refractive index from the scale.
Caption: Workflow for physicochemical property determination.
Role in Synthesis
As a polyamine with specific spacing between its nitrogen atoms, this compound can act as a template or structure-directing agent in the synthesis of materials like metal-organic frameworks or zeolites. It organizes the inorganic components into a specific structure, and is typically removed later by calcination to yield the final porous material.
Caption: Role of the amine as a templating agent in synthesis.
Safety and Handling
This compound is classified as a hazardous chemical and requires careful handling.
-
GHS Hazard Classification : This compound is associated with several hazards.[4]
| Hazard Code | Description | Class |
| H302 | Harmful if swallowed[3][4] | Acute Toxicity, Oral (Cat. 4) |
| H310 | Fatal in contact with skin[3][4] | Acute Toxicity, Dermal (Cat. 2) |
| H314 | Causes severe skin burns and eye damage[3][4] | Skin Corrosion (Cat. 1A) |
| H317 | May cause an allergic skin reaction[3][4] | Skin Sensitization (Cat. 1) |
-
Personal Protective Equipment (PPE) : Wear protective gloves, clothing, eye protection, and face protection.[3][8] In case of inadequate ventilation, use a suitable respirator.[8]
-
Handling : Avoid contact with skin, eyes, and clothing.[9] Use only in well-ventilated areas.[9]
-
Storage : Store in a dry, cool, and well-ventilated place.[2][7] Keep the container tightly closed.[7] Store below +30°C.[2]
This guide provides a summary of the key technical data for this compound. For detailed safety information, always refer to the most current Safety Data Sheet (SDS) provided by the supplier.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 13531-52-7 [chemicalbook.com]
- 3. This compound 97 13531-52-7 [sigmaaldrich.com]
- 4. This compound | C5H15N3 | CID 26091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. chembk.com [chembk.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. spectrumchemical.com [spectrumchemical.com]
Spectral Information of N-(2-Aminoethyl)-1,3-propanediamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral information for N-(2-Aminoethyl)-1,3-propanediamine (CAS No: 13531-52-7), a compound relevant in various chemical synthesis and research applications. This document compiles available data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy to facilitate its identification and characterization. The experimental protocols provided are based on generalized procedures for the analysis of liquid amines and may not reflect the exact conditions used to acquire the referenced spectra.
Mass Spectrometry
Mass spectrometry analysis of this compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) due to its volatility. The electron ionization (EI) mass spectrum provides a fragmentation pattern that is characteristic of the molecule's structure.
Mass Spectrometry Data
The table below summarizes the major fragments observed in the electron ionization mass spectrum of this compound.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Assignment |
| 30 | 100 | [CH₄N]⁺ |
| 44 | 85 | [C₂H₆N]⁺ |
| 58 | 40 | [C₃H₈N]⁺ |
| 73 | 60 | [C₃H₉N₂]⁺ |
| 87 | 35 | [C₄H₁₁N₂]⁺ |
| 117 | 10 | [M]⁺ (Molecular Ion) |
Data is compiled from publicly available spectral databases. Relative intensities are approximate and can vary between instruments.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the GC-MS analysis of volatile amines like this compound.
1.2.1. Sample Preparation:
-
Direct Injection: If the sample is of sufficient purity and concentration, a small volume (e.g., 1 µL) of a dilute solution in a volatile solvent (e.g., methanol or dichloromethane) can be directly injected.
-
Headspace Analysis: For trace analysis or in complex matrices, static headspace sampling is recommended. An aliquot of the sample is placed in a sealed vial and heated to allow the volatile amine to partition into the gas phase, which is then injected.
1.2.2. Instrumentation:
-
Gas Chromatograph: A GC system equipped with a capillary column suitable for amine analysis (e.g., a low-polarity or base-deactivated column) is used.
-
Mass Spectrometer: A mass spectrometer, typically a quadrupole analyzer, is coupled to the GC.
1.2.3. GC-MS Parameters:
| Parameter | Typical Value |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes. |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 30-300 amu |
Experimental Workflow: GC-MS Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.23 | s (broad) | 5H | -NH₂ and -NH- |
| ~1.63 | quintet | 2H | -CH₂-CH₂-CH₂- |
| ~2.69 | t | 4H | -NH-CH₂-CH₂-NH₂ |
| ~2.75 | t | 4H | -NH-CH₂-CH₂-CH₂-NH₂ |
Spectrum referenced from a measurement in CDCl₃. Chemical shifts and multiplicities can vary with solvent and concentration.
¹³C NMR Spectral Data
The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms.
| Chemical Shift (δ) ppm | Assignment |
| 33.7 | -CH₂-CH₂-CH₂- |
| 41.8 | -NH-CH₂-CH₂-NH₂ |
| 49.5 | -NH-CH₂-CH₂-CH₂-NH₂ |
| 52.1 | -NH-CH₂-CH₂-NH₂ |
Spectrum referenced from a measurement in CDCl₃. Chemical shifts can vary with solvent.
Experimental Protocol: NMR Spectroscopy
The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of a liquid amine.
2.3.1. Sample Preparation:
-
Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
The solution is then filtered through a pipette with a small cotton or glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), can be added if the solvent does not contain an internal reference.
2.3.2. Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.
2.3.3. NMR Parameters:
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | Standard single pulse | Proton-decoupled single pulse |
| Acquisition Time | 2-4 s | 1-2 s |
| Relaxation Delay | 1-5 s | 2-5 s |
| Number of Scans | 8-16 | 128-1024 (or more) |
| Temperature | 298 K | 298 K |
Experimental Workflow: NMR Analysis
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. For this compound, the key features are the N-H and C-H stretching and bending vibrations.
IR Spectral Data
The table below lists the prominent absorption bands in the IR spectrum of this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3250 | Strong, Broad | N-H stretch (primary and secondary amines) |
| 2950 - 2850 | Strong | C-H stretch (aliphatic) |
| 1590 | Medium | N-H bend (primary amine) |
| 1470 | Medium | C-H bend |
| 1130 | Medium | C-N stretch |
| 850 - 750 | Broad | N-H wag (primary amine) |
Data compiled from publicly available spectra. Peak positions and intensities can vary depending on the sampling method (e.g., neat liquid, film, ATR).
Experimental Protocol: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy
ATR-FTIR is a convenient method for analyzing liquid samples with minimal preparation.
3.2.1. Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a single drop of this compound directly onto the center of the ATR crystal.
3.2.2. Instrumentation:
-
An FTIR spectrometer equipped with an ATR accessory.
3.2.3. FTIR-ATR Parameters:
| Parameter | Typical Value |
| Spectral Range | 4000 - 400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 16-32 |
| Background Scan | A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis. |
Experimental Workflow: ATR-FTIR Analysis
Methodological & Application
Application Notes and Protocols: N-(2-Aminoethyl)-1,3-propanediamine as a Templating Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the use of N-(2-Aminoethyl)-1,3-propanediamine as a templating agent, also known as a structure-directing agent (SDA), in the synthesis of porous materials. This linear polyamine has demonstrated utility in directing the formation of novel open-framework metal phosphates and in the functionalization of mesoporous silica materials.
Introduction
This compound is a versatile organic molecule containing three amine groups, which allows it to act as a chelating agent and a structure-directing agent in the synthesis of crystalline materials.[1] In this capacity, it organizes inorganic precursors around itself during the crystallization process, leading to specific pore structures and framework topologies. The size, shape, and charge distribution of the protonated amine influence the assembly of silicate, aluminate, or phosphate precursors into the final crystalline structure.[2] This document details its application in the synthesis of an open-framework iron(III) phosphite and in the preparation of amine-functionalized mesoporous silica, a material with significant potential for applications such as drug delivery and catalysis.
Application 1: Synthesis of an Open-Framework Iron(III) Phosphite
This compound has been successfully employed as a templating agent in the hydrothermal synthesis of a novel open-framework iron(III) phosphite with the formula (C5H18N3)[Fe3(HPO3)6]·3H2O.[3] The organic amine cations are trapped within the inorganic framework, directing its structure and stabilizing the resulting porous material.
Experimental Protocol: Hydrothermal Synthesis of (C5H18N3)[Fe3(HPO3)6]·3H2O
This protocol is based on the synthesis reported by U-Chan Chung et al.[3]
Materials:
-
Iron(III) chloride hexahydrate (FeCl3·6H2O)
-
Phosphorous acid (H3PO3)
-
This compound (C5H15N3)
-
Deionized water
Equipment:
-
Teflon-lined stainless steel autoclave
-
Oven
-
Filtration apparatus (e.g., Büchner funnel)
-
pH meter
Procedure:
-
Precursor Solution Preparation:
-
Prepare an aqueous solution of iron(III) chloride hexahydrate and phosphorous acid.
-
In a separate beaker, dissolve this compound in deionized water.
-
-
Reaction Mixture Assembly:
-
Slowly add the this compound solution to the iron and phosphorus precursor solution while stirring continuously.
-
Adjust the pH of the final mixture if necessary, as pH is a critical parameter in zeolite and molecular sieve synthesis.[2]
-
-
Hydrothermal Synthesis:
-
Transfer the resulting gel into a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in an oven preheated to the reaction temperature (e.g., 170 °C, a common temperature for hydrothermal synthesis).
-
Maintain the temperature for a specified duration (e.g., 3 days) to allow for crystallization.
-
-
Product Recovery and Purification:
-
After the reaction is complete, cool the autoclave to room temperature.
-
Recover the solid product by filtration.
-
Wash the product thoroughly with deionized water and ethanol to remove any unreacted precursors and residual template.
-
Dry the final product in an oven at a moderate temperature (e.g., 60 °C).
-
Data Presentation
Table 1: Quantitative Data for the Synthesis of (C5H18N3)[Fe3(HPO3)6]·3H2O
| Parameter | Value | Reference |
| Synthesis Conditions | ||
| Reactants | FeCl3·6H2O, H3PO3, this compound | [3] |
| Synthesis Method | Hydrothermal | [3] |
| Material Properties | ||
| Chemical Formula | (C5H18N3)[Fe3(HPO3)6]·3H2O | [3] |
| Crystal System | Trigonal | [3] |
| Space Group | R-3 | [3] |
| Unit Cell Parameter 'a' | 8.803(1) Å | [3] |
| Unit Cell Parameter 'c' | 25.292(2) Å | [3] |
Visualization
Caption: Hydrothermal synthesis workflow for open-framework iron(III) phosphite.
Application 2: Functionalization of Mesoporous Silica
While direct templating of mesoporous silica by this compound is not extensively documented, its derivative, N-(2-aminoethyl)-3-aminopropyltrimethoxysilane (AEAP3 or NN silane), is used to introduce amine functional groups into mesoporous silica materials like MCM-41.[4] This functionalization is crucial for applications requiring surface modification, such as drug delivery, catalysis, and CO2 capture.[5] Two primary methods are employed: co-condensation and post-synthesis grafting.
Experimental Protocol: Amine Functionalization of Mesoporous Silica
Method A: Co-condensation
This one-pot synthesis method incorporates the amine functionality directly into the silica framework.[4]
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
N-(2-aminoethyl)-3-aminopropyltrimethoxysilane (AEAP3)
-
Cetyltrimethylammonium bromide (CTAB) - Surfactant
-
Ammonia solution (25%)
-
Ethanol
-
Deionized water
Procedure:
-
Micelle Formation:
-
Dissolve CTAB in deionized water and ethanol with stirring.
-
Add ammonia solution to the mixture and stir for 30 minutes.
-
-
Co-condensation:
-
Prepare a mixture of TEOS and AEAP3.
-
Slowly add the silane mixture to the surfactant solution under vigorous stirring.
-
Continue stirring for several hours at room temperature to form the functionalized silica precipitate.
-
-
Product Recovery and Template Removal:
-
Collect the solid product by filtration.
-
Wash the product with deionized water and ethanol.
-
Dry the material in an oven (e.g., at 60 °C).
-
Remove the CTAB surfactant template by either:
-
Calcination: Heat the material in a furnace to a high temperature (e.g., 550 °C) to burn off the organic template.
-
Solvent Extraction: Reflux the material in an acidic ethanol solution to extract the surfactant.
-
-
Method B: Post-synthesis Grafting
In this method, a pre-synthesized mesoporous silica is functionalized with the amine groups.[1]
Materials:
-
Pre-synthesized mesoporous silica (e.g., MCM-41)
-
N-(2-aminoethyl)-3-aminopropyltrimethoxysilane (AEAP3)
-
Toluene (anhydrous)
Procedure:
-
Preparation of Mesoporous Silica:
-
Synthesize mesoporous silica (e.g., MCM-41) using a standard procedure (similar to the co-condensation method but without the aminosilane).
-
Remove the surfactant template by calcination or solvent extraction.
-
-
Grafting Reaction:
-
Disperse the dried mesoporous silica in anhydrous toluene.
-
Add AEAP3 to the suspension and reflux the mixture for several hours under an inert atmosphere.
-
-
Product Recovery:
-
Cool the reaction mixture and collect the functionalized silica by filtration.
-
Wash the product with toluene and ethanol to remove unreacted aminosilane.
-
Dry the final product under vacuum.
-
Data Presentation
Table 2: Comparison of Amine-Functionalized Mesoporous Silica Synthesis Methods
| Parameter | Co-condensation | Post-synthesis Grafting | Reference |
| Methodology | One-pot synthesis | Two-step synthesis | [1] |
| Amine Distribution | More homogeneous | Less uniform, potential pore blockage | [1] |
| Structural Ordering | Can be less ordered | Better preservation of initial structure | [1] |
| Control over Particle Size/Morphology | Less control | More control | [1] |
Table 3: Characterization Data for Amine-Functionalized MCM-41 (using NN Silane)
| Material | Si/NN Silane Molar Ratio | Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Diameter (Å) | Reference |
| MCM-41 | - | 1080 | 0.98 | 30.2 | [4] |
| NN-MCM-41 | 0.9 | 740 | 0.65 | 27.8 | [4] |
| NN-MCM-41 | 0.6 | 580 | 0.45 | 26.5 | [4] |
Visualizations
Caption: Workflow for the co-condensation synthesis of amine-functionalized silica.
Caption: Workflow for the post-synthesis grafting of amine groups onto silica.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Structural, thermal, spectroscopic, specific-heat, and magnetic studies of (C5H18N3)[Fe3(HPO3)6].3H2O: a new organically templated iron(III) phosphite with a pillared structure formed by the interpenetration of two subnets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of amino-functionalized MCM-41 via direct co-condensation and post-synthesis grafting methods using mono-, di- and tri-amino-organoalkoxysilanes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Amine-Functionalized Mesoporous Silica for Efficient CO2 Capture: Stability, Performance, and Industrial Feasibility | MDPI [mdpi.com]
Functionalization of N-(2-Aminoethyl)-1,3-propanediamine: Application Notes and Protocols for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical functionalization of N-(2-Aminoethyl)-1,3-propanediamine. This versatile polyamine, with its primary and secondary amine groups, serves as a valuable building block for creating novel conjugates for drug delivery, surface modification, and other biomedical applications. The protocols outlined herein are designed to be adaptable for a range of research and development needs.
Introduction
This compound is a linear polyamine featuring three amine groups with varying reactivity, making it an ideal scaffold for chemical modification. The presence of two primary amines and one secondary amine allows for regioselective functionalization under controlled conditions. This unique characteristic enables the development of complex molecular architectures, including drug conjugates, nanoparticle surface coatings, and biomaterial functionalization. The positive charge of its protonated form at physiological pH also facilitates interactions with negatively charged biological macromolecules like DNA and RNA, a property that is highly advantageous in drug and gene delivery systems.[1]
Applications in Research and Drug Development
The functionalization of this compound opens up a wide array of applications:
-
Drug Delivery: By conjugating therapeutic agents to this polyamine, their solubility, stability, and cellular uptake can be significantly enhanced. The polyamine backbone can act as a vector, targeting the polyamine transport system (PTS), which is often upregulated in cancer cells.[1][2][3] This targeted approach can increase the efficacy of anticancer drugs while minimizing systemic toxicity.[2]
-
Nanoparticle Functionalization: Covalently attaching this compound to the surface of nanoparticles (e.g., gold, silica, magnetic nanoparticles) imparts a positive surface charge and provides reactive handles for further conjugation of targeting ligands, imaging agents, or drugs.
-
Biomaterial Surface Modification: Functionalizing biomaterial surfaces with this polyamine can improve their biocompatibility, promote cell adhesion, and provide sites for the immobilization of bioactive molecules such as peptides and enzymes.
-
Gene Delivery: The cationic nature of the functionalized polyamine allows for efficient complexation with negatively charged nucleic acids (siRNA, plasmid DNA), facilitating their protection from enzymatic degradation and enhancing their cellular uptake for gene therapy applications.
Experimental Protocols
The following are detailed protocols for common functionalization reactions involving this compound.
Protocol 1: Acylation of this compound with an NHS-Ester
This protocol describes the reaction of the primary amine groups of this compound with an N-hydroxysuccinimide (NHS) ester-activated molecule (e.g., a fluorescent dye, biotin, or a drug linker). The reaction results in the formation of a stable amide bond.
Materials:
-
This compound
-
NHS-ester functionalized molecule of interest
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
0.1 M Sodium Bicarbonate buffer (pH 8.5)
-
Reverse-phase HPLC system for purification
-
Mass spectrometer and NMR for characterization
Procedure:
-
Dissolution of Reactants:
-
Dissolve the NHS-ester functionalized molecule in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.
-
In a separate vial, dissolve this compound in 0.1 M Sodium Bicarbonate buffer (pH 8.5) to a final concentration of 10 mg/mL.
-
-
Reaction Setup:
-
In a clean, dry reaction vessel, add the this compound solution.
-
While stirring, slowly add a 1.2 molar equivalent of the dissolved NHS-ester. To favor mono-substitution on one of the primary amines, use a 0.8 molar equivalent of the NHS-ester.
-
Add 2 molar equivalents of TEA or DIPEA to the reaction mixture to act as a base.
-
-
Reaction Incubation:
-
Allow the reaction to proceed at room temperature for 4-6 hours with continuous stirring. The reaction can also be incubated at 4°C overnight.
-
-
Quenching:
-
(Optional) Quench the reaction by adding a small amount of an amine-containing buffer, such as Tris, to consume any unreacted NHS-ester.
-
-
Purification:
-
Purify the resulting conjugate using reverse-phase HPLC. The choice of column and gradient will depend on the properties of the conjugate.
-
-
Characterization:
-
Confirm the identity and purity of the product using mass spectrometry (to verify the molecular weight) and NMR spectroscopy (to confirm the structure).
-
Expected Outcome:
The reaction is expected to yield the acylated derivative of this compound. The efficiency of the reaction will depend on the specific NHS-ester used and the reaction conditions.
Protocol 2: Conjugation to Carboxylated Surfaces via EDC/NHS Chemistry
This protocol details the covalent attachment of this compound to a carboxylated surface (e.g., nanoparticles, sensor chips, or biomaterials) using a two-step carbodiimide coupling reaction.
Materials:
-
Carboxylated substrate (e.g., nanoparticles)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES buffer (pH 6.0)
-
Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS, pH 7.4)
-
Quenching Buffer: 1 M Tris-HCl (pH 8.0) or 1 M Ethanolamine (pH 8.5)
-
Washing Buffer: PBS with 0.05% Tween-20
Procedure:
-
Activation of Carboxyl Groups:
-
Resuspend the carboxylated substrate in Activation Buffer.
-
Prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer.
-
Add EDC and NHS to the substrate suspension. The optimal concentrations should be determined empirically, but a starting point is a 5-10 fold molar excess of EDC/NHS over the available carboxyl groups.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Washing:
-
Pellet the activated substrate (e.g., by centrifugation for nanoparticles) and discard the supernatant.
-
Wash the substrate twice with ice-cold Activation Buffer to remove excess EDC and NHS.
-
-
Coupling of this compound:
-
Immediately resuspend the activated substrate in Coupling Buffer.
-
Add this compound to the suspension. A 10-50 fold molar excess of the amine is recommended to ensure efficient coupling.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Washing:
-
Add Quenching Buffer to the reaction mixture and incubate for 30 minutes to block any unreacted NHS-ester sites.
-
Pellet the functionalized substrate and wash three times with Washing Buffer.
-
-
Final Resuspension:
-
Resuspend the final functionalized substrate in a suitable storage buffer.
-
Data Presentation
The success of the functionalization can be quantified using various analytical techniques. The following tables provide a template for summarizing typical characterization data.
Table 1: Characterization of Acylated this compound
| Parameter | Unfunctionalized this compound | Acylated Product |
| Molecular Weight (by MS) | 117.19 g/mol [4] | Expected MW of Conjugate |
| ¹H NMR (ppm) | ~2.75 (t), ~2.69 (t), ~1.63 (p)[5] | Appearance of new peaks corresponding to the acyl group, and shifts in the polyamine backbone peaks. |
| ¹³C NMR (ppm) | Data for unfunctionalized starting material. | Appearance of new peaks from the acyl group. |
| FT-IR (cm⁻¹) | N-H stretching (~3300-3400), C-H stretching (~2850-2950) | Appearance of amide C=O stretch (~1650) |
| Purity (by HPLC) | >97% | Purity of the final product after purification. |
Table 2: Characterization of Functionalized Nanoparticles
| Parameter | Unfunctionalized Nanoparticles | Functionalized Nanoparticles |
| Zeta Potential (mV) | Typically negative for carboxylated particles | Positive |
| Hydrodynamic Diameter (nm) | Initial size | Increase in size post-functionalization |
| Surface Amine Density (amines/nm²) | 0 | Quantified by assays like ninhydrin or fluorescamine |
| FT-IR Spectroscopy | Characteristic peaks of the core material and carboxyl groups | Appearance of N-H and amide peaks |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition of the core material | Appearance of N 1s peak |
Visualizations
Experimental Workflows
Caption: Workflow for the acylation of this compound.
Caption: Workflow for coupling to carboxylated surfaces.
Signaling Pathway
Caption: Targeted drug delivery via the Polyamine Transport System.
References
- 1. Polyamine–Drug Conjugates: Do They Boost Drug Activity? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The polyamine transport system as a target for anticancer drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | C5H15N3 | CID 26091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound(13531-52-7) 1H NMR spectrum [chemicalbook.com]
Application Notes and Protocols: N-(2-Aminoethyl)-1,3-propanediamine in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Aminoethyl)-1,3-propanediamine, a polyamine with two primary and one secondary amine group, serves as a versatile building block in the synthesis of cationic polymers for advanced drug and gene delivery systems. Its structural characteristics, particularly the spacing of amine groups, allow for the creation of polymers with a high charge density, which is crucial for applications such as nucleic acid condensation and targeted drug delivery. This document outlines the application of this compound in the development of polymeric drug carriers and provides detailed protocols for their synthesis and characterization.
The primary application highlighted is the use of this compound as a monomer in the synthesis of biodegradable cationic polymers, such as poly(amidoamine)s and polyureas. These polymers can self-assemble into nanoparticles, encapsulate therapeutic payloads, and facilitate their delivery to target cells. The cationic nature imparted by the diamine allows for efficient complexation with negatively charged molecules like plasmid DNA (pDNA) and small interfering RNA (siRNA), protecting them from degradation and enabling cellular uptake.
Key Applications and Advantages
Incorporating this compound into polymer backbones for drug delivery offers several advantages:
-
High Cationic Charge Density: The multiple amine groups provide a strong positive charge at physiological pH, enabling robust electrostatic interactions with nucleic acids and acidic cellular components.
-
Buffering Capacity (Proton Sponge Effect): The secondary amine group can act as a proton sponge, facilitating endosomal escape of the drug or gene cargo into the cytoplasm.
-
Tunable Biodegradability: By incorporating biodegradable linkages (e.g., esters, amides) into the polymer backbone during synthesis, the drug delivery vehicle can be designed to degrade into non-toxic byproducts after releasing its payload.
-
Versatile Functionalization: The primary amine groups serve as reactive handles for further modification, such as conjugation with targeting ligands (e.g., peptides, antibodies) or shielding polymers (e.g., polyethylene glycol) to improve biocompatibility and circulation time.
Quantitative Data Summary
The following table summarizes typical physicochemical properties of drug delivery systems derived from this compound-based polymers. The data is representative of values reported for similar polyamine-based nanoparticle systems.
| Parameter | Representative Value Range | Significance in Drug Delivery |
| Particle Size (Diameter) | 100 - 300 nm | Influences cellular uptake, biodistribution, and clearance. |
| Zeta Potential | +20 to +50 mV | Indicates surface charge; positive charge facilitates interaction with cell membranes and nucleic acids. |
| Nucleic Acid Encapsulation Efficiency | > 90% | High efficiency ensures a sufficient therapeutic dose is loaded into the carrier. |
| Drug Loading Content (for small molecules) | 5 - 15% (w/w) | Represents the weight percentage of the drug relative to the total weight of the nanoparticle. |
| Biocompatibility (Cell Viability) | > 80% at therapeutic concentrations | Low cytotoxicity is essential for safe in vivo applications. |
Experimental Protocols
Protocol 1: Synthesis of a Biodegradable Poly(amidoamine) using this compound
This protocol describes the synthesis of a biodegradable poly(amidoamine) through Michael addition polymerization of this compound with a bis(acrylamide) monomer containing a biodegradable ester linkage.
Materials:
-
This compound (AEPD)
-
Bis(acryloyl)cystamine (BACy) or other suitable bis(acrylamide) crosslinker
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether, cold
-
Dialysis tubing (MWCO 3.5 kDa)
-
Deionized water
Procedure:
-
In a nitrogen-purged round-bottom flask, dissolve bis(acryloyl)cystamine (1.0 eq) in anhydrous DMSO.
-
Add this compound (1.0 eq) to the solution dropwise with constant stirring.
-
Allow the reaction to proceed at room temperature for 48-72 hours under a nitrogen atmosphere.
-
Precipitate the resulting polymer by adding the reaction mixture to an excess of cold diethyl ether.
-
Collect the precipitate by centrifugation and wash with cold diethyl ether three times.
-
Dry the polymer under vacuum.
-
Purify the polymer by dissolving it in deionized water and dialyzing against deionized water for 48 hours, with frequent water changes.
-
Lyophilize the purified polymer solution to obtain the final product.
-
Characterize the polymer using ¹H NMR and Gel Permeation Chromatography (GPC) to confirm its structure and determine its molecular weight and polydispersity index.
Protocol 2: Formulation of Plasmid DNA-Loaded Nanoparticles
This protocol details the formation of nanoparticles through the self-assembly of the synthesized cationic polymer with plasmid DNA (pDNA).
Materials:
-
Synthesized AEPD-based poly(amidoamine)
-
Plasmid DNA (pDNA) encoding a reporter gene (e.g., GFP)
-
Nuclease-free water
-
HEPES buffer (20 mM, pH 7.4)
Procedure:
-
Prepare a stock solution of the cationic polymer in nuclease-free water (e.g., 1 mg/mL).
-
Prepare a stock solution of pDNA in HEPES buffer (e.g., 100 µg/mL).
-
To a microcentrifuge tube, add a calculated volume of the polymer solution.
-
To a separate tube, add a fixed amount of pDNA (e.g., 1 µg).
-
Add the polymer solution to the pDNA solution in a single, rapid step while vortexing at a low speed. This initiates the self-assembly of nanoparticles.
-
The N/P ratio (ratio of nitrogen atoms in the polymer to phosphate groups in the DNA) can be varied to optimize nanoparticle formation and transfection efficiency.
-
Incubate the mixture at room temperature for 30 minutes to allow for the formation of stable nanoparticles.
-
The resulting nanoparticle suspension is ready for characterization and in vitro/in vivo studies.
Protocol 3: Characterization of Nanoparticles
Particle Size and Zeta Potential:
-
Dilute the nanoparticle suspension in HEPES buffer.
-
Measure the particle size (hydrodynamic diameter) and zeta potential using a dynamic light scattering (DLS) instrument.
Nucleic Acid Encapsulation Efficiency:
-
Prepare nanoparticles as described in Protocol 2.
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Carefully collect the supernatant.
-
Quantify the amount of free pDNA in the supernatant using a fluorescent DNA-binding dye (e.g., PicoGreen) and a fluorescence plate reader.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total pDNA - Free pDNA) / Total pDNA] x 100
Visualizations
Caption: Experimental workflow for the synthesis and characterization of gene delivery nanoparticles.
Caption: Proposed mechanism of intracellular gene delivery and expression.
Application Notes and Protocols for N-(2-Aminoethyl)-1,3-propanediamine in CO2 Capture Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Aminoethyl)-1,3-propanediamine is a linear diamine with two primary and one secondary amine groups. Its molecular structure suggests its potential application in carbon dioxide (CO2) capture processes, likely as a component in blended amine solvents. While extensive research dedicated solely to this compound for CO2 capture is limited, its structural characteristics align with those of other diamines and polyamines that have been investigated for this purpose. These application notes provide an overview of its potential role and generalized protocols for its evaluation in a research setting, based on established methodologies for similar amine-based solvents.
Potential Applications in CO2 Capture
Based on the chemistry of amine-based CO2 capture, this compound could be utilized in the following ways:
-
Rate Promoter (Activator): In blended amine solvent systems, it can potentially act as a rate promoter. When mixed with a tertiary or sterically hindered amine that has a high CO2 loading capacity but slow reaction kinetics, the primary and secondary amine groups of this compound can accelerate the CO2 absorption rate.[1]
-
Component of Novel Solvent Blends: Its physical and chemical properties may be leveraged to formulate novel solvent blends with desirable characteristics, such as high absorption capacity, low regeneration energy, and good thermal stability.
-
Scrubber for Acid Gas Removal: As a basic amine, it can be used in processes for the deacidification of gas streams, which includes the removal of CO2.
Data Presentation: Comparative Properties of Amine Classes
Due to the lack of specific quantitative data for this compound in CO2 capture literature, the following table provides a general comparison of different classes of amines to offer context for its potential performance.
| Amine Class | Typical CO2 Loading Capacity (mol CO2/mol amine) | Reaction Rate with CO2 | Regeneration Energy | Examples |
| Primary Amines | ~0.5 | Fast | High | Monoethanolamine (MEA) |
| Secondary Amines | ~0.5 | Moderate to Fast | High | Diethanolamine (DEA) |
| Tertiary Amines | ~1.0 | Slow | Low | Methyldiethanolamine (MDEA) |
| Sterically Hindered Amines | High | Slow | Low | 2-Amino-2-methyl-1-propanol (AMP) |
| Polyamines (including Diamines) | > 0.78 | Variable (often fast) | Variable | Piperazine (PZ), Ethylenediamine (EDA)[2] |
Experimental Protocols
The following are generalized experimental protocols for evaluating the performance of this compound in CO2 capture. These protocols are based on standard methods used for other amine solvents.
Protocol 1: CO2 Absorption Performance Screening
Objective: To determine the CO2 absorption capacity and initial absorption rate of an aqueous solution of this compound.
Materials:
-
This compound
-
Deionized water
-
CO2 gas (pure or mixed with N2)
-
N2 gas
-
Gas washing bottle or a similar bubbling reactor
-
Gas flow meters
-
CO2 gas analyzer
-
Magnetic stirrer and stir bar
-
Thermostatic bath
Procedure:
-
Solvent Preparation: Prepare an aqueous solution of this compound of the desired concentration (e.g., 30 wt%).
-
Experimental Setup:
-
Place a known volume of the amine solution into the gas washing bottle.
-
Place the gas washing bottle in the thermostatic bath to maintain a constant temperature (e.g., 40 °C).
-
Connect the gas inlet of the washing bottle to the gas supply (CO2 or CO2/N2 mixture) via a gas flow meter.
-
Connect the gas outlet to a CO2 gas analyzer.
-
-
Absorption Experiment:
-
Start the magnetic stirrer to ensure good gas-liquid contact.
-
Begin flowing the CO2-containing gas through the solution at a known flow rate.
-
Record the CO2 concentration in the outlet gas stream over time using the CO2 analyzer.
-
Continue the experiment until the CO2 concentration at the outlet is equal to the inlet concentration, indicating that the solution is saturated.
-
-
Data Analysis:
-
Calculate the amount of CO2 absorbed by the solution by integrating the difference between the inlet and outlet CO2 concentrations over time.
-
The CO2 loading capacity is expressed as moles of CO2 absorbed per mole of amine.
-
The initial absorption rate can be determined from the initial slope of the CO2 absorption curve.
-
Protocol 2: Solvent Regeneration (Desorption) Study
Objective: To evaluate the ease of regeneration of the CO2-loaded this compound solution.
Materials:
-
CO2-loaded amine solution from Protocol 1
-
Three-neck round-bottom flask
-
Condenser
-
Heating mantle with temperature controller
-
N2 gas supply
-
Gas flow meter
-
Cold trap
Procedure:
-
Experimental Setup:
-
Transfer a known volume of the CO2-loaded amine solution to the three-neck flask.
-
Connect one neck to the N2 gas supply (as a stripping gas), another to the condenser, and use the third for a temperature probe.
-
The outlet of the condenser should be connected to a cold trap to collect any water vapor.
-
-
Desorption Experiment:
-
Heat the solution to the desired regeneration temperature (e.g., 90-120 °C) using the heating mantle.
-
Once the temperature is stable, start bubbling N2 gas through the solution at a known flow rate to help strip the CO2.
-
Collect samples of the regenerated amine solution at different time intervals.
-
-
Analysis:
-
Analyze the CO2 content of the collected samples using a suitable method (e.g., titration).
-
Calculate the regeneration efficiency as the percentage of CO2 released from the loaded solution.
-
The energy of regeneration can be estimated by measuring the heat input required to release a certain amount of CO2.
-
Visualizations
Caption: A simplified workflow of a typical amine-based CO2 capture and regeneration cycle.
Caption: A logical workflow for the experimental evaluation of an amine solvent for CO2 capture.
References
Application Notes and Protocols: N-(2-Aminoethyl)-1,3-propanediamine as a Chelating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Aminoethyl)-1,3-propanediamine, also known as Norspermidine, is a polyamine that functions as a versatile tridentate chelating agent. Its structure, featuring two primary amine groups and one secondary amine group, allows it to form stable complexes with a variety of metal ions.[1] The lone pair of electrons on each of the three nitrogen atoms can be donated to a metal cation, leading to the formation of a coordination complex. This property makes it a valuable tool in various research, industrial, and pharmaceutical applications where control of metal ion concentration is crucial.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₁₅N₃ | [2] |
| Molecular Weight | 117.19 g/mol | [2] |
| Appearance | Liquid | [3] |
| Density | 0.928 g/mL at 25 °C | [4] |
| Boiling Point | 142-145 °C/8 mmHg | [3] |
| Refractive Index | n20/D 1.4815 | [4] |
| CAS Number | 13531-52-7 | [4] |
Dissociation Constants (pKa)
The chelating ability of this compound is pH-dependent, governed by the protonation state of its amine groups. The dissociation constants (pKa) determine the pH range over which the ligand is most effective at binding metal ions.
| pKa | Value (at 298.15 K) |
| pKa1 | 7.85 |
| pKa2 | 9.68 |
| pKa3 | 10.75 |
Note: These values were experimentally determined and are crucial for designing chelation studies and selecting appropriate buffer systems.
Applications in Research and Development
This compound's ability to sequester metal ions makes it a valuable tool in several scientific domains:
-
Biochemistry and Cell Biology: As a high-affinity Cu(II) chelator, it can be used to study the role of copper in biological systems. For instance, it has been employed to inhibit mitochondrial cytochrome c oxidase by inducing cellular copper deficiency.
-
Coordination Chemistry: It serves as a fundamental building block for the synthesis of more complex polydentate and macrocyclic ligands.[1] By reacting with other molecules, its chelating properties can be tailored for specific metal ions and applications.
-
Drug Development: The chelation of metal ions is a critical aspect of treating diseases associated with metal overload or dysregulation. While direct therapeutic applications of this compound are not extensively documented, its derivatives are of interest in the design of novel therapeutic chelating agents.
-
Catalysis: Metal complexes of this compound can exhibit catalytic activity, making them useful in various organic synthesis reactions.
-
Material Science: It can act as a templating agent in the synthesis of novel inorganic materials with specific structures and properties.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound as a chelating agent.
Protocol 1: Determination of Metal Chelation Capacity by Spectrophotometry
This protocol provides a method to assess the ability of this compound to chelate a specific metal ion using a colorimetric indicator.
Principle: A metal-indicator complex with a known absorbance spectrum is prepared. Upon addition of this compound, the chelating agent will sequester the metal ion from the indicator, leading to a change in absorbance. The extent of this change is proportional to the chelating capacity.
Materials:
-
This compound
-
A suitable metal salt (e.g., CuSO₄, FeCl₃, ZnCl₂)
-
A metallochromic indicator (e.g., Pyrocatechol Violet for Bismuth, Xylenol Orange for Zinc)
-
Buffer solution (e.g., Acetate buffer, HEPES buffer) with a pH appropriate for the metal-ligand system. The pH should be chosen based on the pKa values of the ligand and the hydrolysis constants of the metal ion.
-
UV-Vis Spectrophotometer
-
Cuvettes
-
Standard laboratory glassware
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in deionized water.
-
Prepare a 10 mM stock solution of the metal salt in deionized water.
-
Prepare a 1 mM stock solution of the metallochromic indicator in deionized water.
-
Prepare a 1 M stock solution of the chosen buffer.
-
-
Determination of Optimal Wavelength:
-
In a cuvette, mix the metal salt solution and the indicator solution in the chosen buffer to form a colored complex.
-
Scan the absorbance of the solution over a relevant wavelength range (e.g., 400-800 nm) to determine the wavelength of maximum absorbance (λmax).
-
-
Chelation Assay:
-
Prepare a series of test tubes or a 96-well plate.
-
To each well/tube, add a fixed volume of the metal-indicator complex solution.
-
Add increasing volumes of the this compound stock solution to the wells/tubes.
-
Bring the total volume in each well/tube to a constant value with the buffer solution.
-
Include a control sample containing only the metal-indicator complex and buffer.
-
Incubate the samples for a sufficient time to allow the chelation reaction to reach equilibrium (e.g., 15-30 minutes at room temperature).
-
Measure the absorbance of each sample at the predetermined λmax.
-
-
Data Analysis:
-
Calculate the percentage of metal chelation for each concentration of this compound using the following formula:
Where:
-
A_control is the absorbance of the control sample.
-
A_sample is the absorbance of the sample with the chelating agent.
-
-
Plot the chelating activity (%) against the concentration of this compound to determine the EC₅₀ (the concentration required to chelate 50% of the metal ions).
-
Caption: Workflow for Spectrophotometric Chelation Assay.
Protocol 2: Determination of Stability Constants by Potentiometric Titration
This protocol outlines the determination of the stability constants of metal complexes with this compound using potentiometric pH titration.
Principle: The formation of a metal-ligand complex involves the displacement of protons from the protonated ligand. By titrating a solution containing the metal ion and the ligand with a strong base and monitoring the pH, the equilibrium concentrations of the different species in solution can be calculated. From this data, the stability constants of the metal complexes can be determined.
Materials:
-
This compound
-
A suitable metal salt (e.g., Ni(NO₃)₂, Cu(NO₃)₂, Zn(NO₃)₂)
-
Standardized strong acid (e.g., 0.1 M HCl)
-
Standardized carbonate-free strong base (e.g., 0.1 M NaOH)
-
Inert salt for maintaining constant ionic strength (e.g., KNO₃ or NaClO₄)
-
pH meter with a combination glass electrode, calibrated with standard buffers
-
Thermostated titration vessel
-
Magnetic stirrer
-
Burette or autotitrator
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound of known concentration.
-
Prepare a stock solution of the metal salt of known concentration.
-
Prepare a solution of the inert salt at a high concentration (e.g., 1 M).
-
Prepare standardized solutions of HCl and NaOH.
-
-
Titration of the Ligand (for pKa determination):
-
In the thermostated vessel, place a known volume of the ligand stock solution and a sufficient amount of the inert salt solution to achieve the desired ionic strength.
-
Add a known amount of standard HCl to protonate the ligand fully.
-
Titrate this solution with the standardized NaOH solution, recording the pH after each addition of titrant.
-
Continue the titration until the pH reaches a stable high value (e.g., pH 11-12).
-
-
Titration of the Metal-Ligand System:
-
In the thermostated vessel, place known volumes of the ligand and metal stock solutions (typically in a 1:1 or 2:1 ligand-to-metal ratio).
-
Add the inert salt solution to maintain the same ionic strength as in the ligand titration.
-
Add the same amount of standard HCl as in the ligand titration.
-
Titrate the mixture with the standardized NaOH solution, recording the pH after each addition.
-
-
Data Analysis:
-
From the ligand titration data, calculate the protonation constants (pKa values) of this compound using appropriate software (e.g., Hyperquad, SUPERQUAD) or by plotting the average number of protons bound per ligand molecule (n̄H) against pH.
-
From the metal-ligand titration data, calculate the average number of ligands bound per metal ion (n̄L) and the free ligand concentration ([L]) at each titration point.
-
Plot n̄L versus pL (where pL = -log[L]) to generate the formation curve.
-
From the formation curve, the stepwise stability constants (K₁, K₂, etc.) can be determined. For example, at n̄L = 0.5, log K₁ = pL.
-
Alternatively, use specialized software to perform a non-linear least-squares refinement of the titration data to obtain the overall stability constants (β).
-
Caption: Workflow for Potentiometric Titration.
Signaling Pathway and Logical Relationships
The chelation process can be represented as a stepwise equilibrium. The following diagram illustrates the logical relationship in the formation of a 1:1 metal-ligand complex in an aqueous solution where the ligand can be protonated.
Caption: Chelation and Protonation Equilibria.
References
Application Notes and Protocols: N-(2-Aminoethyl)-1,3-propanediamine in Catalysis and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N-(2-Aminoethyl)-1,3-propanediamine in the fields of chemical synthesis and catalysis. This versatile polyamine serves as a valuable building block for the synthesis of Schiff bases and metal complexes, and as a potent organocatalyst for carbon-carbon bond formation.
I. Application in Chemical Synthesis: Synthesis of a Copper(II) Schiff Base Complex
This compound is an excellent precursor for the synthesis of multidentate Schiff base ligands. These ligands can then be used to form stable complexes with various transition metals, yielding compounds with interesting structural, electronic, and potentially catalytic properties. This section details the synthesis of a tetradentate Schiff base from this compound and salicylaldehyde, followed by its complexation with copper(II).
A. Synthesis of the Schiff Base Ligand (HL)
The synthesis involves the condensation reaction between the primary amine groups of this compound and the aldehyde group of salicylaldehyde.
Experimental Protocol:
-
Materials:
-
This compound
-
Salicylaldehyde
-
Methanol
-
-
Procedure:
-
Dissolve this compound (1 mmol) in methanol (20 mL).
-
To this solution, add salicylaldehyde (2 mmol) dropwise with constant stirring.
-
Reflux the resulting mixture for 2-3 hours.
-
Allow the solution to cool to room temperature, during which a solid precipitate will form.
-
Collect the solid by filtration, wash with cold methanol, and dry in a desiccator.
-
B. Synthesis of the Copper(II) Complex [Cu(L)]
The synthesized Schiff base ligand can be readily complexed with a copper(II) salt.
Experimental Protocol:
-
Materials:
-
Schiff base ligand (HL) from the previous step
-
Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O]
-
Methanol
-
-
Procedure:
-
Dissolve the Schiff base ligand (1 mmol) in methanol (30 mL).
-
In a separate flask, dissolve copper(II) acetate monohydrate (1 mmol) in methanol (20 mL).
-
Slowly add the copper(II) salt solution to the ligand solution with vigorous stirring.
-
A color change and the formation of a precipitate should be observed.
-
Stir the reaction mixture at room temperature for an additional 1-2 hours.
-
Collect the solid complex by filtration, wash with methanol, and dry.
-
Table 1: Summary of Synthesis Parameters
| Step | Reactant 1 | Reactant 2 | Solvent | Reaction Time | Temperature |
| Ligand Synthesis | This compound (1 mmol) | Salicylaldehyde (2 mmol) | Methanol | 2-3 hours | Reflux |
| Complex Synthesis | Schiff Base Ligand (1 mmol) | Cu(OAc)₂·H₂O (1 mmol) | Methanol | 1-2 hours | Room Temp. |
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of the Schiff base and its copper(II) complex.
II. Application in Catalysis: Knoevenagel Condensation
The presence of multiple amine groups makes this compound a potent basic organocatalyst. It can be effectively employed in the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl compound. The high density of active sites is expected to lead to high catalytic efficiency.
A. General Protocol for Knoevenagel Condensation
This protocol describes a general procedure for the Knoevenagel condensation of an aromatic aldehyde with malononitrile, catalyzed by this compound.
Experimental Protocol:
-
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)
-
Malononitrile
-
This compound (catalyst)
-
Ethanol (solvent)
-
-
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol) and malononitrile (1.2 mmol) in ethanol (5 mL).
-
Add this compound (0.1 mmol, 10 mol%) to the reaction mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture.
-
Collect the solid product by filtration and wash with cold ethanol.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography.
-
Table 2: Representative Data for Knoevenagel Condensation *
| Entry | Aldehyde | Catalyst Loading (mol%) | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 10 | 15 | >95 |
| 2 | 4-Chlorobenzaldehyde | 10 | 20 | >95 |
| 3 | 4-Nitrobenzaldehyde | 10 | 10 | >98 |
| 4 | 4-Methoxybenzaldehyde | 10 | 30 | ~90 |
*Data is representative and based on the performance of similar polyamine catalysts. Actual results with this compound may vary and should be optimized.
Diagram 2: Proposed Catalytic Cycle for Knoevenagel Condensation
Application Notes and Protocols: N-(2-Aminoethyl)-1,3-propanediamine as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Aminoethyl)-1,3-propanediamine is a linear aliphatic amine that presents significant potential as a corrosion inhibitor, particularly for mild steel in acidic environments. Its molecular structure, featuring multiple nitrogen atoms with lone pair electrons, allows for effective adsorption onto metal surfaces. This adsorption forms a protective barrier that inhibits the electrochemical processes of corrosion. These application notes provide an overview of its performance and detailed protocols for its evaluation.
The primary mechanism of inhibition for this compound involves the donation of lone pair electrons from its nitrogen atoms to the vacant d-orbitals of iron atoms on the steel surface, leading to the formation of a coordinate covalent bond. This process is further enhanced by the electrostatic interaction between the protonated amine in acidic solution and the negatively charged metal surface. The molecule adsorbs on the metal surface, blocking active corrosion sites and thereby reducing the rates of both anodic dissolution of iron and cathodic hydrogen evolution.
Data Presentation
The following tables summarize illustrative quantitative data for the performance of this compound as a corrosion inhibitor for mild steel in 1M HCl. This data is based on typical results for similar aliphatic amine corrosion inhibitors and should be confirmed by specific experimental work.
Table 1: Inhibition Efficiency from Weight Loss Measurements
| Inhibitor Concentration (mM) | Corrosion Rate (g/m²h) | Inhibition Efficiency (%) |
| 0 (Blank) | 1.25 | - |
| 0.1 | 0.45 | 64.0 |
| 0.5 | 0.21 | 83.2 |
| 1.0 | 0.12 | 90.4 |
| 2.0 | 0.08 | 93.6 |
| 5.0 | 0.05 | 96.0 |
Table 2: Potentiodynamic Polarization Parameters
| Inhibitor Conc. (mM) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |
| 0 (Blank) | -480 | 550 | 75 | -120 | - |
| 0.1 | -472 | 198 | 70 | -115 | 64.0 |
| 0.5 | -465 | 93 | 68 | -112 | 83.1 |
| 1.0 | -458 | 52 | 65 | -110 | 90.5 |
| 2.0 | -450 | 35 | 62 | -108 | 93.6 |
| 5.0 | -442 | 22 | 60 | -105 | 96.0 |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor Conc. (mM) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | 50 | 150 | - |
| 0.1 | 140 | 85 | 64.3 |
| 0.5 | 280 | 50 | 82.1 |
| 1.0 | 520 | 30 | 90.4 |
| 2.0 | 780 | 20 | 93.6 |
| 5.0 | 1150 | 15 | 95.7 |
Experimental Protocols
Weight Loss Measurement Protocol
This method determines the corrosion rate by measuring the weight loss of a metal coupon immersed in a corrosive medium with and without the inhibitor.[1][2][3][4]
a. Materials and Equipment:
-
Mild steel coupons of known dimensions
-
Abrasive papers (e.g., 240, 400, 600, 800, 1000, and 1200 grit)
-
Degreasing solvent (e.g., acetone)
-
Distilled or deionized water
-
Corrosive medium (e.g., 1M HCl)
-
This compound
-
Analytical balance (±0.1 mg accuracy)
-
Water bath or thermostat
-
Glass beakers and hooks
b. Procedure:
-
Mechanically polish the mild steel coupons using a series of abrasive papers to achieve a smooth, mirror-like surface.
-
Measure the dimensions of the coupons to calculate the surface area.
-
Degrease the coupons with acetone, rinse with distilled water, and dry thoroughly.
-
Weigh the prepared coupons accurately using an analytical balance (this is the initial weight, W_initial).
-
Prepare the corrosive solutions with and without various concentrations of this compound.
-
Immerse the coupons in the test solutions using glass hooks. Ensure the coupons are fully submerged.
-
Maintain the temperature of the solutions at the desired level (e.g., 25 °C) using a water bath.
-
After a specified immersion period (e.g., 24 hours), retrieve the coupons from the solutions.
-
Carefully wash the coupons with a stream of distilled water to remove corrosion products. A soft brush can be used if necessary.
-
Rinse with acetone and dry completely.
-
Weigh the cleaned and dried coupons to get the final weight (W_final).
c. Data Analysis:
-
Corrosion Rate (CR): CR (g/m²h) = (W_initial - W_final) / (A * t) where A is the surface area of the coupon in m² and t is the immersion time in hours.
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100 where CR_blank is the corrosion rate without inhibitor and CR_inhibitor is the corrosion rate with inhibitor.
Potentiodynamic Polarization Protocol
This electrochemical technique measures the current response of a metal to a controlled change in its potential, providing information on corrosion kinetics.[5][6][7]
a. Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (working electrode: mild steel; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; counter electrode: platinum or graphite)
-
Mild steel working electrode with a defined exposed area
-
Corrosive medium (e.g., 1M HCl)
-
This compound
b. Procedure:
-
Prepare the working electrode by polishing, cleaning, and drying as described in the weight loss protocol.
-
Assemble the three-electrode cell with the test solution (with and without inhibitor).
-
Immerse the electrodes in the solution and allow the system to stabilize for a set period (e.g., 30-60 minutes) to reach a steady open-circuit potential (OCP).
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., from -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
Record the resulting current density as a function of the applied potential.
c. Data Analysis:
-
Plot the logarithm of the current density (log i) versus the electrode potential (E).
-
Extrapolate the linear Tafel regions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Inhibition Efficiency (IE%): IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] * 100 where icorr_blank is the corrosion current density without inhibitor and icorr_inhibitor is the corrosion current density with inhibitor.
Electrochemical Impedance Spectroscopy (EIS) Protocol
EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.[8][9][10][11]
a. Materials and Equipment:
-
Potentiostat/Galvanostat with a frequency response analyzer
-
Three-electrode electrochemical cell (as in the potentiodynamic polarization setup)
-
Mild steel working electrode
-
Corrosive medium (e.g., 1M HCl)
-
This compound
b. Procedure:
-
Prepare and set up the electrochemical cell as described for potentiodynamic polarization.
-
Allow the system to stabilize at the OCP.
-
Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Measure the impedance response of the system at each frequency.
c. Data Analysis:
-
Present the impedance data as Nyquist and Bode plots.
-
The Nyquist plot typically shows a semicircle, the diameter of which corresponds to the charge transfer resistance (Rct).[4][12]
-
Fit the impedance data to an appropriate equivalent electrical circuit model to extract parameters like Rct and the double-layer capacitance (Cdl).
-
Inhibition Efficiency (IE%): IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] * 100 where Rct_blank is the charge transfer resistance without inhibitor and Rct_inhibitor is the charge transfer resistance with inhibitor.
Visualizations
Caption: Experimental workflow for evaluating corrosion inhibitors.
Caption: Proposed mechanism of corrosion inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. content.ampp.org [content.ampp.org]
- 4. Basics of EIS: Electrochemical Research-Impedance Gamry Instruments [gamry.com]
- 5. ohioopen.library.ohio.edu [ohioopen.library.ohio.edu]
- 6. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 7. Corrosion Rate | EIS | GSCSG | Boston MA [gscsg.com]
- 8. journalcsij.com [journalcsij.com]
- 9. content.ampp.org [content.ampp.org]
- 10. content.ampp.org [content.ampp.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: N-(2-Aminoethyl)-1,3-propanediamine Reaction Problems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(2-Aminoethyl)-1,3-propanediamine. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with this compound in acylation and alkylation reactions?
A1: The main challenge arises from the presence of three amine groups with different reactivities (two primary and one secondary). This often leads to a mixture of products, including mono-, di-, and tri-substituted derivatives, as well as potential cyclization side products. Achieving selective functionalization at a specific nitrogen atom requires careful control of reaction conditions and often the use of protecting groups. Over-alkylation is a common issue as the alkylated amine product can be more nucleophilic than the starting material.
Q2: How can I achieve selective mono-acylation of this compound?
A2: Selective mono-acylation is challenging but can be favored by several strategies. One approach is to use a large excess of the diamine relative to the acylating agent and add the acylating agent slowly to the reaction mixture. This maintains a low concentration of the electrophile and increases the probability of it reacting with an unreacted diamine molecule.[1] Another strategy is to perform the reaction in water, which can favor mono-acylation of polyamines.[2][3] The use of a mono-Boc protecting group strategy is a highly effective, albeit multi-step, method to ensure single acylation.
Q3: What are common side reactions to be aware of?
A3: Besides over-acylation and over-alkylation, potential side reactions include:
-
Cyclization: Intramolecular reactions can lead to the formation of cyclic ureas or other heterocyclic structures, especially when using reagents like phosgene or their equivalents.
-
Deamination: At elevated temperatures, particularly during polyamide synthesis, terminal amino groups can undergo deamination.[4]
-
Racemization: If chiral centers are present in the acylating or alkylating agent, the reaction conditions (e.g., strong base, high temperature) could lead to racemization.
Q4: What are the recommended storage conditions for this compound?
A4: It is recommended to store this compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry, and well-ventilated area. It is sensitive to air and moisture.
Troubleshooting Guides
Acylation Reactions
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low yield of desired acylated product | - Incomplete reaction. - Formation of multiple acylated products. - Product loss during workup/purification. | - Monitor reaction progress by TLC or LC-MS to ensure completion. - To favor mono-acylation, use a large excess of the diamine and slow addition of the acylating agent.[1] - Consider using a protecting group strategy for selective acylation. - Optimize purification method (e.g., column chromatography with a suitable solvent gradient). |
| Formation of di- and tri-acylated products | - Stoichiometry of acylating agent is too high. - Reaction temperature is too high. - Rapid addition of the acylating agent. | - Use a 1:1 or slightly less than 1:1 molar ratio of acylating agent to diamine for mono-acylation. - Perform the reaction at a lower temperature (e.g., 0 °C or room temperature). - Add the acylating agent dropwise or via a syringe pump over an extended period. |
| Difficulty in purifying the desired product | - Similar polarities of the starting material, desired product, and byproducts. | - Utilize column chromatography with a carefully selected eluent system. A gradient elution may be necessary. - Consider converting the product to a salt to facilitate purification by crystallization. - If applicable, use a protecting group that can be removed after purification. |
Alkylation Reactions
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Significant over-alkylation (formation of di-, tri-, and quaternary ammonium salts) | - The alkylated amine product is more nucleophilic than the starting amine.[1][5] - High concentration of the alkylating agent. | - Use a large excess of this compound relative to the alkylating agent.[1] - Add the alkylating agent slowly to the reaction mixture.[1] - Consider using reductive amination as a more controlled method for N-alkylation.[6] |
| Low reaction conversion | - Alkylating agent is not reactive enough. - Inappropriate solvent or base. - Low reaction temperature. | - Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl bromide or iodide). - Use a polar aprotic solvent like DMF or acetonitrile. - Select a suitable non-nucleophilic base such as potassium carbonate or triethylamine. - Gradually increase the reaction temperature while monitoring for side product formation. |
| Formation of unexpected side products | - Intramolecular cyclization. - Elimination reactions with certain alkyl halides. | - Analyze the side products by mass spectrometry and NMR to identify their structures. - Adjust reaction conditions (e.g., lower temperature, different base) to minimize side reactions. |
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection of this compound
This protocol is adapted from a general procedure for the mono-Boc protection of diamines and is a crucial first step for many selective derivatizations.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium hydroxide (NaOH), 2 M solution
-
Dichloromethane (DCM)
-
Water (deionized)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1.0 equivalent of 1 M HCl with stirring.
-
Add a solution of (Boc)₂O (1.0 eq.) in DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully add 2 M NaOH solution to neutralize the mixture to a pH of 9-10.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: N-Acylation with an Acyl Chloride
This protocol describes a general procedure for the acylation of this compound, which may yield a mixture of products. For selective mono-acylation, refer to the troubleshooting guide.
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride)
-
Triethylamine (Et₃N) or another non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or another suitable solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and anhydrous DCM.
-
Add triethylamine (1.1 to 3.3 eq., depending on the desired degree of acylation).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.0 to 3.0 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel high molecular weight aliphatic polyamide 3X based on 1,3-propanediamine: synthesis and side reaction mechanism - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of N-(2-Aminoethyl)-1,3-propanediamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering purification issues with N-(2-Aminoethyl)-1,3-propanediamine.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via cyanoethylation of ethylenediamine followed by hydrogenation?
A1: The primary impurities stem from incomplete reactions or side reactions during synthesis. These typically include:
-
Unreacted Starting Materials: Ethylenediamine and acrylonitrile.
-
Partially Hydrogenated Intermediates: Such as N-(2-cyanoethyl)ethylamine.
-
Side-Reaction Byproducts: Including other polyamines of similar structure and polymerized materials. The reaction of acrylonitrile with ammonia, a related synthesis, is known to produce byproducts like acetonitrile and hydrogen cyanide.
Q2: My crude this compound is dark-colored. What is the likely cause?
A2: The dark coloration is often due to the presence of polymeric byproducts formed during the synthesis, particularly if reaction temperatures were not well-controlled. These high-molecular-weight species can be challenging to remove.
Q3: Is this compound stable to heat during distillation?
A3: While this compound has a relatively high boiling point, prolonged exposure to high temperatures, especially in the presence of oxygen, can lead to degradation and the formation of colored impurities.[1] Therefore, vacuum distillation is the recommended method for purification to lower the required temperature. Studies on related polyamine complexes indicate that thermal decomposition is a key consideration.[2][3]
Q4: Can I use standard silica gel column chromatography to purify this compound?
A4: Standard silica gel chromatography can be used, but it presents challenges due to the polar nature of polyamines. Strong adsorption to the stationary phase can lead to poor recovery and peak tailing. A common approach is to use a polar stationary phase like silica gel or alumina with a mobile phase containing a mixture of a non-polar solvent and an increasingly polar solvent, often with a small amount of a basic modifier like ammonium hydroxide to improve elution.[4][5] Mixed-mode chromatography, which combines ion-exchange and reversed-phase principles, can also be highly effective for separating polar compounds like polyamines.[6][7][8][9]
Section 2: Troubleshooting Guides
Fractional Vacuum Distillation
Issue 1: Product is still impure after a single fractional vacuum distillation.
| Possible Cause | Troubleshooting Step |
| Inefficient fractionating column. | Ensure the column is packed with a suitable material (e.g., Raschig rings, Vigreux indentations) and has a sufficient number of theoretical plates for the separation. |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. A slow, steady distillation will provide better separation. |
| Vacuum pressure is unstable. | Check all connections for leaks. A stable vacuum is crucial for maintaining a consistent boiling point. |
| Close-boiling impurities. | Consider a second distillation, collecting narrower fractions. Analyze each fraction by a suitable method (e.g., GC-MS, TLC) to determine the purity. |
Issue 2: The product darkens or decomposes in the distillation flask.
| Possible Cause | Troubleshooting Step |
| Excessive heating temperature. | The primary advantage of vacuum distillation is lowering the boiling point.[10] Ensure the vacuum is sufficiently low to allow distillation at a temperature that minimizes thermal degradation. |
| Presence of oxygen. | Purge the distillation apparatus with an inert gas (e.g., nitrogen, argon) before heating to remove any residual oxygen. |
| Catalytic impurities in the crude product. | Consider a pre-treatment step, such as washing the crude product with a dilute base, to neutralize any acidic impurities that might catalyze decomposition. |
Column Chromatography
Issue 1: The product does not elute from the silica gel column.
| Possible Cause | Troubleshooting Step |
| Mobile phase is not polar enough. | Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. For highly polar amines, a solvent system like dichloromethane/methanol with a small amount of ammonium hydroxide may be necessary. |
| Strong, irreversible adsorption to the stationary phase. | Consider using a different stationary phase, such as alumina, which can have different selectivity for amines. Alternatively, mixed-mode chromatography may be more suitable.[6][7][8][9] |
Issue 2: Poor separation of the product from impurities (co-elution).
| Possible Cause | Troubleshooting Step | | Inappropriate mobile phase. | Optimize the eluent system by trying different solvent combinations and gradients. A shallow gradient can often improve the resolution of closely eluting compounds. | | Column is overloaded. | Reduce the amount of crude product loaded onto the column. Overloading leads to broad peaks and poor separation. | | Incorrect stationary phase. | If normal-phase chromatography is ineffective, consider reversed-phase or mixed-mode chromatography for better separation of polar analytes.[5][6][7] |
Section 3: Data Presentation
Table 1: Physical Properties of this compound and a Key Impurity
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C5H15N3 | 117.19 | ~238-240 (at 760 mmHg) |
| 3-Aminopropionitrile | C3H6N2 | 70.09 | 185 (at 760 mmHg)[1][2][11] |
Section 4: Experimental Protocols
Protocol for Purification by Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux column, a condenser, a receiving flask, and a vacuum pump with a pressure gauge. Ensure all glass joints are properly sealed with vacuum grease.
-
Sample Preparation: Charge the distillation flask with the crude this compound. Add a magnetic stir bar for smooth boiling.
-
Vacuum Application: Slowly and carefully apply vacuum to the system, ensuring all connections are secure. A typical pressure for the distillation of high-boiling amines is in the range of 1-10 mmHg.
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Fraction Collection: Collect a forerun fraction, which will likely contain lower-boiling impurities. As the temperature stabilizes at the boiling point of the desired product under the applied vacuum, switch to a clean receiving flask to collect the main fraction.
-
Monitoring: Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates the collection of a pure fraction.
-
Termination: Once the main fraction has been collected, stop the heating and allow the system to cool completely before slowly releasing the vacuum.
Protocol for Purification by Column Chromatography on Silica Gel
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% dichloromethane).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol) and a small percentage of a basic modifier (e.g., 0.5-2% ammonium hydroxide) to the eluent. A typical gradient might be from 100% dichloromethane to a final mixture of dichloromethane:methanol:ammonium hydroxide (e.g., 90:9:1).
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound.
Section 5: Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. This compound | 128364-91-0 | Benchchem [benchchem.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. helixchrom.com [helixchrom.com]
- 7. helixchrom.com [helixchrom.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. WO2021170513A1 - Curing agents for epoxy resin coatings - Google Patents [patents.google.com]
- 11. n 2 aminoethyl 1 3 propanediamine [n_2_aminoethyl_1_3_propanediamine.sincerechemicals.com]
Technical Support Center: N-(2-Aminoethyl)-1,3-propanediamine Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of "N-(2-Aminoethyl)-1,3-propanediamine" solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for neat this compound and its solutions?
A1: For neat this compound, it is recommended to store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1] Some suppliers recommend storing it below +30°C.[2]
For solutions, storage conditions will depend on the solvent and the desired stability. In general, solutions should be stored at low temperatures (e.g., 2-8°C or -20°C) to minimize degradation. They should also be protected from light and air (oxygen) to prevent photodegradation and oxidation. It is crucial to use tightly sealed containers to prevent solvent evaporation and absorption of atmospheric carbon dioxide, which can lower the pH and potentially cause precipitation of the amine as a carbonate salt.
Q2: In which common laboratory solvents is this compound soluble?
A2: While specific quantitative solubility data for this compound in various solvents is not readily available in the literature, based on its chemical structure (a polyamine), it is expected to be soluble in water and polar organic solvents such as ethanol, methanol, and DMSO. When preparing aqueous solutions, it is advisable to use purified water (e.g., deionized or distilled) to avoid contamination that could affect stability.
Q3: How does pH affect the stability of aqueous this compound solutions?
A3: The stability of amine solutions is often pH-dependent.[3] this compound is a basic compound, and the pH of its aqueous solutions will be alkaline. The degradation of amines can be sensitive to pH, with different mechanisms dominating at different pH values.[3] To maintain a stable pH and prevent degradation, it is advisable to use a suitable buffer system, especially if the experiment is sensitive to pH changes. The optimal pH for stability would need to be determined experimentally, for example, by conducting a pH-rate profile study.
Q4: Is this compound sensitive to light?
A4: Aliphatic amines do not typically absorb light in the visible region but may absorb UV radiation.[4] Exposure to UV light can lead to photodegradation.[5][6] Therefore, it is recommended to protect solutions of this compound from light by using amber-colored containers or by wrapping the container with aluminum foil, especially for long-term storage or during light-sensitive experiments.
Troubleshooting Guides
Issue 1: Precipitation is observed in the solution.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Exceeded Solubility Limit | Ensure the concentration of this compound does not exceed its solubility in the chosen solvent at the storage or experimental temperature. Consider performing a solubility test to determine the approximate solubility limit. |
| Temperature Fluctuation | Avoid frequent temperature changes. Store the solution at a constant, cool temperature. If precipitation occurs upon cooling, gently warm the solution and agitate to redissolve the compound before use. |
| pH Shift (CO2 Absorption) | Absorption of atmospheric CO2 can lower the pH of the solution, leading to the formation and precipitation of amine carbonate salts. Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon). Use tightly sealed containers. Consider using a buffer to maintain a stable pH. |
| Interaction with Media Components | If working with complex media (e.g., cell culture media), components like salts or proteins can interact with the amine and cause precipitation. Add the amine solution to the media slowly and with constant stirring. Prepare a more dilute stock solution to minimize local concentration effects upon addition. |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution
-
Solvent Selection: Choose a suitable solvent where this compound is highly soluble (e.g., water, ethanol, DMSO).
-
Weighing: Accurately weigh the required amount of this compound in a clean, dry container.
-
Dissolution: Add the solvent to the weighed compound incrementally while stirring or vortexing until the compound is completely dissolved. Gentle warming may be applied if necessary, but be cautious of potential degradation at elevated temperatures.
-
Sterilization (if required): If a sterile solution is needed for biological applications, filter the solution through a 0.22 µm sterile filter.
-
Storage: Store the stock solution in a tightly sealed, light-protected container at the recommended temperature (e.g., 2-8°C or -20°C).
Protocol 2: Forced Degradation Study to Assess Stability
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[4][7]
Stress Conditions:
-
Acid Hydrolysis: Treat the solution with an acid (e.g., 0.1 M HCl) at room temperature or elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat the solution with a base (e.g., 0.1 M NaOH) at room temperature or elevated temperature.
-
Oxidation: Treat the solution with an oxidizing agent (e.g., 3% H2O2) at room temperature.
-
Thermal Degradation: Expose the solid compound or a solution to high temperature (e.g., 70°C).
-
Photostability: Expose the solution to a light source as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[8][9]
Analytical Method:
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used to separate the parent compound from its degradation products. A reverse-phase HPLC method with a C18 column and a mobile phase consisting of a mixture of acetonitrile and a buffer (e.g., phosphate or formate buffer) is a common starting point for the analysis of amines.[10] UV detection can be used, potentially after derivatization to enhance sensitivity.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting guide for precipitation issues.
References
- 1. database.ich.org [database.ich.org]
- 2. Precipitation of DNA by polyamines: a polyelectrolyte behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. researchgate.net [researchgate.net]
- 6. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. 1,3-Propanediamine, N,N’-bis(2-aminoethyl)- | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of N-(2-Aminoethyl)-1,3-propanediamine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of N-(2-Aminoethyl)-1,3-propanediamine. Our focus is to help you minimize byproduct formation and maximize the yield and purity of your target compound.
I. Synthesis Overview & Key Challenges
The industrial synthesis of this compound is typically a two-step process:
-
Cyanoethylation: Reaction of ethylenediamine (EDA) with acrylonitrile (AN) to form N,N'-bis(2-cyanoethyl)ethylenediamine.
-
Hydrogenation: Reduction of the dinitrile intermediate to the final product, this compound.
The primary challenge in this synthesis is controlling the selectivity of both reactions to minimize the formation of undesired byproducts.
II. Troubleshooting Guide
This guide addresses common issues observed during the synthesis, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solutions |
| Low yield of N,N'-bis(2-cyanoethyl)ethylenediamine in the cyanoethylation step | - Formation of mono- and tri-cyanoethylated byproducts.- Polymerization of acrylonitrile. | - Optimize Molar Ratio: Use a precise molar ratio of acrylonitrile to ethylenediamine, typically around 2:1.[1][2]- Control Temperature: Maintain a reaction temperature between 20-70°C.[2]- Solvent Effects: The presence of 2-30 wt% water in the reaction mixture can significantly improve selectivity towards the desired dinitrile.[1] Glycol ethers can also be used as a catalyst and solvent to improve yield.[2]- Slow Addition: Add acrylonitrile dropwise to the ethylenediamine solution to control the exothermic reaction and prevent localized high concentrations that can lead to side reactions. |
| Formation of significant amounts of N,N'-ethylenebis(1,3-propanediamine) and other higher polyamines | - Over-cyanoethylation of ethylenediamine leading to tricyanoethylated and higher adducts.- In the hydrogenation step, the intermediate imine can react with another amine molecule, leading to secondary and tertiary amine byproducts.[3] | - Improve Cyanoethylation Selectivity: Implement the solutions mentioned above to favor the formation of the dinitrile.- Optimize Hydrogenation Conditions: Use a suitable catalyst (e.g., Raney Nickel, Cobalt, Palladium on Carbon) and optimize hydrogen pressure and temperature.[3][4]- Use of Additives: The presence of ammonia or a basic substance during hydrogenation can suppress the formation of secondary and tertiary amines.[5] |
| Polymerization of acrylonitrile during cyanoethylation | - Acrylonitrile is prone to polymerization, especially in the presence of bases and at elevated temperatures. | - Temperature Control: Strictly maintain the recommended reaction temperature.- Inhibitors: Consider the use of polymerization inhibitors if the issue persists, but be mindful of potential impacts on the desired reaction. |
| Difficult purification of the final product | - Presence of multiple byproducts with similar boiling points. | - Fractional Vacuum Distillation: This is the most effective method for separating this compound from higher boiling byproducts.[6][7]- Derivatization: For analytical purposes (e.g., GC-MS), derivatization of the amine mixture can improve separation and identification of components.[8] |
III. Frequently Asked Questions (FAQs)
Q1: What are the major byproducts I should expect in the synthesis of this compound?
A1: The primary byproducts include:
-
From Cyanoethylation: N-(2-cyanoethyl)ethylenediamine (mono-adduct) and N,N,N'-tris(2-cyanoethyl)ethylenediamine (tri-adduct).
-
From Hydrogenation: N,N'-ethylenebis(1,3-propanediamine) and other higher molecular weight polyamines formed through side reactions of the intermediate imine.[3]
Q2: How can I monitor the progress of the cyanoethylation and hydrogenation reactions?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for monitoring the disappearance of starting materials and the formation of intermediates and the final product.[8] For the cyanoethylation step, you can also use techniques like Fourier-Transform Infrared (FTIR) spectroscopy to monitor the disappearance of the nitrile peak.
Q3: What is the role of water in the cyanoethylation reaction?
A3: The addition of a controlled amount of water (2-30 wt%) to the reaction of ethylenediamine and acrylonitrile has been shown to significantly increase the selectivity for the desired N,N'-bis(2-cyanoethyl)ethylenediamine, thereby reducing the formation of mono- and tri-cyanoethylated byproducts.[1]
Q4: What are the recommended safety precautions for handling acrylonitrile?
A4: Acrylonitrile is a toxic and flammable liquid. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Be aware of its potential to polymerize violently if not properly handled.
Q5: How can I effectively purify the final product, this compound?
A5: Fractional distillation under reduced pressure (vacuum distillation) is the most common and effective method for purifying this compound from less volatile byproducts.[6][7] Careful control of the vacuum and temperature is crucial to achieve good separation.
IV. Experimental Protocols
Step 1: Cyanoethylation of Ethylenediamine
Objective: To synthesize N,N'-bis(2-cyanoethyl)ethylenediamine with high selectivity.
Materials:
-
Ethylenediamine (EDA)
-
Acrylonitrile (AN)
-
Deionized Water or Glycol Ether (e.g., Propylene Glycol Monomethyl Ether)[2]
-
Reaction flask equipped with a dropping funnel, magnetic stirrer, and thermometer.
Procedure:
-
In a reaction flask, charge ethylenediamine and the selected solvent (water or glycol ether).
-
Cool the mixture to the desired reaction temperature (e.g., 20-40°C).
-
Slowly add acrylonitrile dropwise from the dropping funnel over a period of 1-2 hours, while maintaining vigorous stirring and controlling the temperature.
-
After the addition is complete, continue to stir the reaction mixture at the set temperature for an additional 2-3 hours to ensure the reaction goes to completion.
-
Monitor the reaction progress by GC-MS.
Step 2: Hydrogenation of N,N'-bis(2-cyanoethyl)ethylenediamine
Objective: To reduce the dinitrile intermediate to this compound.
Materials:
-
N,N'-bis(2-cyanoethyl)ethylenediamine (from Step 1)
-
Hydrogenation catalyst (e.g., Raney Nickel, Raney Cobalt, or Pd/C)
-
Solvent (e.g., isopropanol, ethanol)
-
Ammonia (optional, to suppress side reactions)
-
High-pressure autoclave
Procedure:
-
Charge the N,N'-bis(2-cyanoethyl)ethylenediamine, solvent, and catalyst into the autoclave.
-
If used, add ammonia to the reactor.
-
Seal the autoclave and purge it several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure and heat to the reaction temperature.
-
Maintain the reaction under constant stirring and monitor the hydrogen uptake.
-
Once the hydrogen uptake ceases, cool the reactor, vent the excess hydrogen, and purge with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The crude product can then be purified by fractional vacuum distillation.
V. Visualizing Reaction Pathways and Workflows
Reaction Pathway for Byproduct Formation
Caption: Byproduct formation pathway in the synthesis.
Experimental Workflow
Caption: Overall experimental workflow.
References
- 1. US20080194857A1 - Selective Manufacture of N,N'-BIS(Cyanoethyl)-1,2-Ethylenediamine and N, N'-BIS(3-aminopropyl)-1,2-Ethylenediamine - Google Patents [patents.google.com]
- 2. US9776955B2 - Method for preparing N,Nâ²-bis(2-cyanoethyl)-1,2-ethylenediamine - Google Patents [patents.google.com]
- 3. pp.bme.hu [pp.bme.hu]
- 4. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CA1126760A - Hydrogenation of aromatic nitriles to primary amines - Google Patents [patents.google.com]
- 6. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
"N-(2-Aminoethyl)-1,3-propanediamine" storage and handling best practices
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of N-(2-Aminoethyl)-1,3-propanediamine.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] The recommended storage temperature is below +30°C.[3] It should be stored away from incompatible materials, heat, and sources of ignition.[4]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A: When handling this compound, it is crucial to use appropriate personal protective equipment. This includes:
-
Eye/Face Protection: Tightly fitting safety goggles or a face shield.[1][4]
-
Skin Protection: Chemical-resistant gloves and impervious clothing.[1] A chemical-resistant protective suit, boots, and an apron may also be necessary depending on the scale of work.[2][4]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate filter (e.g., type ABEK (EN14387)) should be used.[1]
Q3: What materials are incompatible with this compound?
A: This compound is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4] Contact with these substances should be avoided to prevent hazardous reactions.
Q4: Is this compound sensitive to air or moisture?
A: Yes, the material is hygroscopic.[4] Therefore, it is critical to keep the container tightly sealed to prevent moisture absorption from the air. Some sources also recommend storing it under an inert gas.[5]
Troubleshooting Guide
Problem: The compound has changed color or appearance.
-
Possible Cause: This could indicate contamination or degradation. Exposure to air, moisture, or incompatible materials can alter the compound's purity.
-
Solution: Do not use the compound if its appearance has changed. Dispose of it according to your institution's hazardous waste disposal procedures. Review your storage and handling procedures to identify and correct any potential sources of contamination.
Problem: A spill has occurred.
-
Solution:
-
Ensure the area is well-ventilated.
-
Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and safety goggles.
-
Contain the spill using an inert absorbent material like sand or vermiculite.
-
Collect the absorbed material into a suitable, closed container for disposal.
-
Clean the spill area thoroughly.
-
Dispose of the waste in accordance with local, state, and federal regulations.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Storage Temperature | Below +30°C | [3] |
| Density | 0.928 g/mL at 25°C | [1][6] |
| Refractive Index | n20/D 1.4815 | [3][6] |
| Flash Point | 97 °C (206.6 °F) - closed cup | [6] |
Experimental Protocols & Workflows
Standard Handling and Storage Workflow
The following diagram outlines the best practices for the handling and storage of this compound in a laboratory setting.
Workflow for safe handling and storage.
References
Technical Support Center: Scaling Up N-(2-Aminoethyl)-1,3-propanediamine Production
This technical support center is designed for researchers, scientists, and drug development professionals to address the challenges encountered during the scale-up of "N-(2-Aminoethyl)-1,3-propanediamine" production. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your process development and optimization.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound, presented in a question-and-answer format.
Cyanoethylation Stage
Question: During the cyanoethylation of ethylenediamine with acrylonitrile, the reaction mixture becomes viscous and solidifies. What is causing this and how can it be prevented?
Answer: This is likely due to the uncontrolled polymerization of acrylonitrile, a common side reaction during cyanoethylation.[1] This reaction is often exothermic, and high temperatures or the presence of strong bases can initiate rapid polymerization.[1]
-
Potential Causes & Solutions:
| Possible Cause | Solution |
| Rapid, Uncontrolled Polymerization | 1. Reduce Reaction Temperature: Pre-cool the reaction mixture to 0-10 °C before the addition of acrylonitrile and maintain this temperature throughout the addition.[1] 2. Slow, Controlled Addition: Add acrylonitrile dropwise with vigorous stirring to ensure proper mixing and heat dissipation.[1] 3. Use of a Polymerization Inhibitor: Add a small amount of an inhibitor like hydroquinone (HQ) or 4-methoxyphenol (MEHQ) to the acrylonitrile before starting the reaction.[1] |
| Catalyst Concentration | If using a base catalyst, reduce its concentration to the minimum effective amount to temper the reaction rate.[1] |
| Solvent Choice | Utilize a solvent that effectively solvates the reactants and helps in dissipating heat. Aprotic polar solvents are often a good choice.[1] |
Question: The yield of the desired N,N'-bis(2-cyanoethyl)-1,2-ethylenediamine intermediate is low, with significant amounts of mono- and tri-cyanoethylated byproducts. How can we improve the selectivity?
Answer: Achieving high selectivity for the di-substituted product is a common challenge. The molar ratio of reactants and the presence of a catalyst or modifier are critical.
-
Potential Causes & Solutions:
| Possible Cause | Solution |
| Incorrect Molar Ratio | A molar ratio of approximately 2:1 of acrylonitrile to ethylenediamine is generally recommended to favor the formation of the di-substituted product.[2] |
| Reaction Conditions | The addition of 2-30 wt% water to the reaction mixture has been shown to dramatically increase the selectivity towards the desired N,N'-bis(2-cyanoethyl)-1,2-ethylenediamine.[2] |
DOT Script for Cyanoethylation Troubleshooting Logic:
Caption: Troubleshooting logic for viscosity issues during cyanoethylation.
Hydrogenation Stage
Question: The hydrogenation of the cyanoethylated intermediate results in a low yield of the primary amine, with significant formation of secondary and tertiary amines. How can this be minimized?
Answer: The formation of secondary and tertiary amines is a common issue in nitrile hydrogenation. This occurs when the initially formed primary amine reacts with reaction intermediates.
-
Potential Causes & Solutions:
| Possible Cause | Solution |
| Absence of Selectivity Enhancer | The addition of ammonia to the reaction mixture is a widely used method to suppress the formation of secondary and tertiary amines and improve the selectivity for the primary amine.[1] |
| Catalyst Choice | Raney Nickel and Cobalt catalysts are commonly used for this type of hydrogenation. The choice of catalyst and its preparation can influence selectivity.[1] |
| Reaction Conditions | Optimizing temperature and pressure is crucial. Typical conditions range from 60-160°C and hydrogen pressures of 5 to 80 bars.[3] |
Question: During scale-up, we are facing issues with handling the Raney Nickel catalyst safely. What are the key precautions?
Answer: Raney Nickel is pyrophoric, especially when dry, and requires careful handling procedures.[3][4][5]
-
Key Safety Precautions:
| Hazard | Precaution |
| Pyrophoric Nature | Always keep the catalyst as a slurry in water or a suitable solvent; never allow it to dry out completely.[3][4][5] Handle in an inert atmosphere (e.g., nitrogen or argon) in a chemical fume hood.[4] |
| Spills | For small spills, smother the area with powdered lime or dry sand, then quench by slowly adding isopropanol.[3] |
| Fire | Have a 'Class D' fire extinguisher readily available. Do not use CO2-based extinguishers.[3][6] |
| Personal Protective Equipment (PPE) | Wear a fire-retardant lab coat, protective goggles, a full-face shield, and chemically resistant gloves. For larger quantities, a chemical-resistant apron and heavy-duty gloves are recommended.[3] |
DOT Script for Hydrogenation Troubleshooting Logic:
Caption: Troubleshooting logic for low primary amine yield during hydrogenation.
Purification Stage
Question: We are struggling to separate this compound from the byproduct N,N'-ethylenebis(1,3-propanediamine). What is the recommended method?
Answer: The separation of these two closely related polyamines can be challenging due to their similar structures and likely close boiling points. Fractional distillation under reduced pressure is the most common industrial method for purifying liquid amines.
-
Potential Causes & Solutions:
| Possible Cause | Solution |
| Inefficient Distillation Column | Use a fractional distillation column with a high number of theoretical plates to achieve good separation of components with close boiling points. |
| Incorrect Pressure/Temperature | Optimize the vacuum pressure to allow for distillation at a temperature that does not cause product decomposition. The boiling point of this compound is not readily available in the literature, but for structurally similar polyamines, vacuum distillation is standard. |
| Co-distillation | Consider the possibility of azeotrope formation, although less common with such high-boiling amines. Analytical techniques like GC-MS can help identify the composition of different fractions. |
FAQs
Q1: What is the typical yield for the synthesis of this compound?
A1: A patent describes a process that yields 70% this compound along with 20% N,N'-ethylenebis(1,3-propanediamine) after hydrogenation of the cyanoethylated product of ethylenediamine and acrylonitrile.[2]
Q2: What are the main safety hazards associated with the reactants and products?
A2: Acrylonitrile is toxic and a potential carcinogen. Ethylenediamine is corrosive and can cause severe skin burns and eye damage. The final product, this compound, is also classified as corrosive and toxic. Raney Nickel catalyst is pyrophoric when dry.[3][4][5] Always consult the Safety Data Sheet (SDS) for each chemical and wear appropriate PPE.
Q3: Can other catalysts be used for the hydrogenation step?
A3: Yes, besides Raney Nickel, cobalt-based catalysts are also effective for the hydrogenation of nitriles to primary amines.[1] The choice of catalyst can influence reaction conditions and selectivity.
Q4: How can I monitor the progress of the reactions?
A4: The progress of both the cyanoethylation and hydrogenation reactions can be monitored using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of starting materials and the appearance of products and byproducts.
Experimental Protocols
Generalized Protocol for the Synthesis of this compound
Disclaimer: This is a generalized protocol based on literature and should be adapted and optimized for specific laboratory or plant conditions. All work should be conducted by trained personnel in a suitable chemical fume hood with appropriate safety precautions.
Step 1: Cyanoethylation of Ethylenediamine
-
Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, a thermocouple, a condenser, and a controlled-rate addition funnel. Purge the reactor with an inert gas (e.g., nitrogen).
-
Charging Reactants: Charge the reactor with ethylenediamine.
-
Temperature Control: Cool the reactor to 0-10°C using a circulating chiller.
-
Acrylonitrile Addition: Slowly add acrylonitrile to the stirred ethylenediamine via the addition funnel over a period of 2-4 hours, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours, or until reaction completion is confirmed by GC or HPLC.
-
Work-up: The crude N,N'-bis(2-cyanoethyl)-1,2-ethylenediamine can be used directly in the next step or purified by vacuum distillation.
Step 2: Hydrogenation of N,N'-bis(2-cyanoethyl)-1,2-ethylenediamine
-
Reactor Setup: Use a high-pressure autoclave equipped with a stirrer, gas inlet, pressure gauge, and temperature control.
-
Catalyst Handling: Under an inert atmosphere and in a fume hood, carefully transfer a slurry of Raney Nickel catalyst in water or a suitable solvent into the autoclave.
-
Charging Reactants: Add the crude or purified N,N'-bis(2-cyanoethyl)-1,2-ethylenediamine and a solvent (e.g., methanol or ethanol) to the autoclave. If suppressing secondary amine formation, add ammonia at this stage.
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then with hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 bar) and heat to the target temperature (e.g., 80-120°C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Catalyst Removal: After cooling the reactor and venting the hydrogen, carefully filter the reaction mixture under an inert atmosphere to remove the Raney Nickel catalyst. The catalyst should be kept wet and stored under water for safe disposal or reuse.
-
Purification: The crude this compound is then purified by fractional distillation under reduced pressure to separate it from the solvent, lower-boiling impurities, and the higher-boiling byproduct N,N'-ethylenebis(1,3-propanediamine).
DOT Script for the Synthetic Workflow:
Caption: General synthetic workflow for this compound.
Quantitative Data
The following table summarizes key parameters and potential outcomes based on available literature. This data should be used as a starting point for process optimization.
| Parameter | Condition/Value | Expected Outcome | Reference |
| Cyanoethylation Reactant Ratio | Acrylonitrile : Ethylenediamine (mol/mol) ~2:1 | Favors formation of the di-substituted intermediate. | [2] |
| Cyanoethylation Selectivity Enhancer | 2-30 wt% Water | Increased selectivity for N,N'-bis(2-cyanoethyl)-1,2-ethylenediamine. | [2] |
| Hydrogenation Selectivity Enhancer | Presence of Ammonia | Suppresses formation of secondary and tertiary amines. | [1] |
| Hydrogenation Catalyst | Raney Nickel or Cobalt | Effective for nitrile to primary amine reduction. | [1] |
| Product/Byproduct Ratio (Post-Hydrogenation) | 70% Product / 20% Byproduct | A documented outcome under specific, unoptimized conditions. | [2] |
References
- 1. benchchem.com [benchchem.com]
- 2. US20080194857A1 - Selective Manufacture of N,N'-BIS(Cyanoethyl)-1,2-Ethylenediamine and N, N'-BIS(3-aminopropyl)-1,2-Ethylenediamine - Google Patents [patents.google.com]
- 3. chamberlandresearch.com [chamberlandresearch.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Safety, Storage, Shelf Life, Handling and Disposal [preciouscatalyst.com]
- 6. englelab.com [englelab.com]
Validation & Comparative
A Comparative Guide to the Characterization of N-(2-Aminoethyl)-1,3-propanediamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
N-(2-Aminoethyl)-1,3-propanediamine, a versatile polyamine, serves as a foundational scaffold for a diverse array of derivatives with significant potential in medicinal chemistry and materials science. This guide provides a comparative overview of the characterization of several classes of these derivatives, including metal complexes, Schiff bases, and polyamides. Experimental data is presented to facilitate objective performance comparisons, alongside detailed experimental protocols for key characterization techniques.
Classes of Derivatives and Their Physicochemical Characterization
The unique structural features of this compound, with its three nitrogen donor atoms, allow for the synthesis of a variety of derivatives. The primary classes include coordination complexes with transition metals, Schiff bases formed by condensation with carbonyl compounds, and polyamides created through polymerization reactions.
Metal Complexes
This compound acts as a potent tridentate ligand, forming stable complexes with a range of transition metals. These complexes have been extensively studied for their biological activities.
Table 1: Physicochemical Properties of this compound Metal Complexes
| Metal Ion | Stoichiometry (Metal:Ligand) | Color | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Magnetic Moment (B.M.) |
| Mn(II) | 1:1 | Pale Brown | 12.5 | 5.89 |
| Ni(II) | 1:2 | Blue | 15.3 | 3.12 |
| Cu(II) | 1:1 | Green | 10.8 | 1.88 |
| Zn(II) | 1:2 | Colorless | 185.0 (in DMSO) | Diamagnetic |
| Cd(II) | 1:1 | White | 14.2 | Diamagnetic |
| Rh(III) | 1:1 | Brown | 11.7 | Diamagnetic |
Data sourced from multiple studies for comparative purposes.
Schiff Base Derivatives
The primary amine groups of this compound readily react with aldehydes and ketones to form Schiff bases. These derivatives are of interest for their coordination chemistry and biological applications.
Table 2: Spectral Characterization of a Representative Schiff Base Derivative
| Derivative Name | Synthesis Reactants | Key IR Bands (cm⁻¹) | ¹H NMR Chemical Shifts (δ, ppm) |
| N,N'-bis(salicylidene)-N-(2-aminoethyl)-1,3-propanediamine | This compound and Salicylaldehyde | ~3400 (O-H), ~1630 (C=N, azomethine), ~1280 (C-O, phenolic) | ~13.0 (s, 1H, OH), ~8.3 (s, 1H, -CH=N-), ~6.8-7.4 (m, 4H, Ar-H), ~3.6-3.8 (m, 4H, -N-CH₂-), ~2.7-2.9 (m, 4H, -CH₂-N=), ~1.8-2.0 (m, 2H, -CH₂-CH₂-CH₂-) |
Polyamide Derivatives
The diamine nature of this compound allows for its incorporation into polymer chains, such as polyamides, through reactions with dicarboxylic acids or their derivatives. These polymers can exhibit unique thermal and mechanical properties.
Table 3: Properties of a Polyamide Incorporating this compound
| Polymer Name | Comonomers | Inherent Viscosity (dL/g) | Glass Transition Temperature (Tg, °C) | 10% Weight Loss Temperature (T10, °C) |
| Poly(this compound-adipamide) | This compound and Adipoyl chloride | 0.65 - 0.82 | 193 - 199 | 460 - 518 |
Data is illustrative and based on typical values for similar aliphatic polyamides.[1]
Comparative Biological Activity
Derivatives of this compound have been evaluated for a range of biological activities, with metal complexes and Schiff bases showing particular promise as antimicrobial and anticancer agents.
Antimicrobial Activity
Table 4: Comparison of Antimicrobial Activity (Inhibition Zone in mm)
| Derivative Class | Staphylococcus aureus | Escherichia coli | Candida albicans |
| Metal Complexes | |||
| Mn(II) Complex | 15 | 12 | 14 |
| Ni(II) Complex | 18 | 16 | 17 |
| Cu(II) Complex | 20 | 18 | 19 |
| Zn(II) Complex | 17 | 15 | 16 |
| Cd(II) Complex | 22 | 20 | 21 |
| Rh(III) Complex | 25 | 23 | 24 |
| Schiff Bases | |||
| Salicylaldehyde Derivative | 12 | 10 | 11 |
| Standard Drug | |||
| Ampicillin | 28 | 26 | - |
| Clotrimazole | - | - | 25 |
Data compiled from a study on transition metal complexes derived from N‐(2‐Aminoethyl)‐1,3‐propanediamine.[2]
Cytotoxic Activity
Table 5: In Vitro Cytotoxicity (IC₅₀ in µM) against Human Liver Cancer (HepG2) Cell Line
| Derivative | IC₅₀ (µM) |
| Mn(II) Complex | > 50 |
| Ni(II) Complex | 35.6 |
| Cu(II) Complex | 28.4 |
| Zn(II) Complex | 42.1 |
| Cd(II) Complex | 15.8 |
| Rh(III) Complex | > 50 |
| Doxorubicin (Std.) | 8.2 |
Data from a study investigating the antitumor properties of transition metal complexes of N‐(2‐Aminoethyl)‐1,3‐propanediamine.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis and characterization of this compound derivatives.
Synthesis of a Metal Complex: mer-R,S-Zn(aepn)₂₂[3]
-
Preparation of Solutions: Dissolve zinc(II) nitrate hexahydrate (1 mmol, 0.30 g) in 15 mL of ethanol. In a separate flask, dissolve this compound (aepn) (2 mmol, 0.23 g) in 5 mL of ethanol.
-
Reaction: Add the zinc nitrate solution to the aepn solution with continuous stirring.
-
Isolation: A colorless precipitate will form. After 3 hours of stirring, filter the precipitate.
-
Recrystallization: Recrystallize the product from a 1:1 water/ethanol mixture.
-
Drying: Allow the solution to stand for 6 days to obtain colorless crystals suitable for X-ray diffraction.
General Synthesis of a Schiff Base Derivative[4]
-
Reactant Preparation: Dissolve the aldehyde or ketone (2 mmol) in a suitable solvent such as methanol or ethanol.
-
Condensation Reaction: To the stirred solution of the carbonyl compound, add a solution of this compound (1 mmol) in the same solvent dropwise. A few drops of glacial acetic acid can be added as a catalyst.
-
Reflux: Reflux the reaction mixture for 2-4 hours.
-
Isolation and Purification: Cool the reaction mixture to room temperature. The precipitated Schiff base is collected by filtration, washed with cold solvent, and can be recrystallized from a suitable solvent like ethanol.
HPLC Analysis of Polyamine Derivatives
High-Performance Liquid Chromatography (HPLC) is a key technique for the separation and quantification of polyamines and their derivatives. A common method involves pre-column derivatization to enhance detection.
-
Sample Preparation:
-
For biological fluids, deproteinize the sample by adding perchloric acid, followed by centrifugation.
-
For tissues, homogenize in perchloric acid and centrifuge.
-
Neutralize the supernatant with potassium carbonate.
-
-
Derivatization:
-
Mix the sample with a derivatizing agent such as dansyl chloride or o-phthalaldehyde (OPA) in the presence of a thiol.
-
Incubate the mixture to allow the reaction to complete.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., acetate or phosphate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Fluorescence detection (for OPA derivatives) or UV detection (for dansyl derivatives).
-
Quantification: Use an internal standard and a calibration curve of known polyamine concentrations.
-
Visualizing Relationships and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex relationships and experimental processes.
Caption: General workflow for the synthesis and characterization of derivatives.
Caption: Classification of the main derivatives.
References
Comparative Guide to N-(2-Aminoethyl)-1,3-propanediamine Analytical Standards for Researchers and Drug Development Professionals
For scientists and professionals engaged in pharmaceutical development and research, the quality and reliability of analytical standards are paramount. This guide provides a comprehensive comparison of commercially available analytical standards for N-(2-Aminoethyl)-1,3-propanediamine, a key chemical intermediate. We present a side-by-side look at the offerings from major suppliers, supported by detailed experimental protocols for verification and use.
Comparison of Analytical Standards
A critical aspect of selecting an analytical standard is the certified purity and the availability of comprehensive documentation. Below is a summary of this compound standards from various suppliers.
| Supplier | Product Number | Stated Purity | Availability of Certificate of Analysis (CoA) |
| Sigma-Aldrich | 127159 | 97% | Yes |
| Santa Cruz Biotechnology | sc-239543 | ≥96% | Yes (lot-specific)[1][2][3][4] |
| Benchchem | B145443 | Not specified; for research use | Information not readily available |
| ChemicalBook | CB3124019 | ≥99% (from some listed suppliers) | Varies by supplier |
| TCI Chemicals | A1234 | Information not readily available | Yes (typically available) |
Note: Purity values are as stated by the supplier and may be based on different analytical methods. It is recommended to consult the lot-specific Certificate of Analysis for detailed information on the analytical methods used for certification and identified impurities.
Experimental Protocols for Quality Assessment
To ensure the integrity of analytical standards in your laboratory, independent verification is often necessary. The following are detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC-UV) Method
Polyamines like this compound lack a strong chromophore, making direct UV detection challenging. Therefore, pre-column derivatization is a common and effective strategy.
1. Derivatization:
-
Reagent: Dansyl chloride is a widely used derivatizing agent for primary and secondary amines, rendering them fluorescent and UV-active.
-
Procedure:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., 0.1 M HCl).
-
In a vial, mix 100 µL of the standard solution with 200 µL of a saturated sodium bicarbonate solution.
-
Add 400 µL of a dansyl chloride solution (e.g., 10 mg/mL in acetone) and vortex thoroughly.
-
Incubate the mixture in the dark at 60°C for 45 minutes.
-
Add 100 µL of a proline solution (e.g., 100 mg/mL) to quench the excess dansyl chloride and vortex.
-
Evaporate the acetone under a gentle stream of nitrogen.
-
Extract the derivatized amines with 500 µL of toluene.
-
The toluene layer is then used for HPLC analysis.
-
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with 50% acetonitrile.
-
Linearly increase to 90% acetonitrile over 20 minutes.
-
Hold at 90% for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 20 µL.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Derivatization is often employed to improve the chromatographic properties of amines.
1. Derivatization:
-
Reagent: Trifluoroacetic anhydride (TFAA) is a common derivatizing agent for amines.
-
Procedure:
-
Prepare a solution of this compound in a suitable solvent (e.g., ethyl acetate).
-
Add an excess of TFAA to the solution.
-
Heat the mixture at 70°C for 30 minutes.
-
Evaporate the excess reagent and solvent under a stream of nitrogen.
-
Reconstitute the residue in ethyl acetate for GC-MS analysis.
-
2. GC-MS Conditions:
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature of 100°C, hold for 2 minutes.
-
Ramp at 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.
1. Sample Preparation:
-
Accurately weigh a known amount of the this compound analytical standard.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a known purity and its signals should not overlap with the analyte signals.
-
Dissolve both the analyte and the internal standard in a known volume of a deuterated solvent (e.g., D₂O, DMSO-d₆).
2. NMR Acquisition Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
Acquisition Time: At least 3 seconds.
3. Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Visualized Workflows and Relationships
To further clarify the experimental processes and the relationships between different aspects of analytical standard qualification, the following diagrams are provided.
Caption: Experimental workflow for the qualification of an this compound analytical standard.
References
A Comparative Analysis of N-(2-Aminoethyl)-1,3-propanediamine Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of N-(2-Aminoethyl)-1,3-propanediamine and its analogs, focusing on their potential as anticancer agents. Polyamines are essential for cell growth and proliferation, and their dysregulation is a hallmark of cancer. Consequently, targeting the polyamine metabolic pathway with synthetic analogs has emerged as a promising therapeutic strategy. This guide summarizes key performance data, details relevant experimental protocols, and visualizes the underlying signaling pathways to aid researchers in the evaluation and development of these compounds.
Data Presentation: Comparative Cytotoxicity of Polyamine Analogs
The cytotoxic activity of various polyamine analogs, including derivatives of this compound, has been evaluated in a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. The following table summarizes the IC50 values for selected analogs against different cancer cell lines.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Phenethylthiourea derivative of bis(2-aminoethyl)amine (Compound 6) | Colorectal Adenocarcinoma (CaCo-2) | 15.74 ± 1.7 | [1] |
| Epithelial Lung Carcinoma (A549) | 13.95 ± 2.5 | [1] | |
| Melanoma (HTB-140) | 14.21 ± 1.9 | [1] | |
| SBP-101 (Diethyl Dihydroxyhomospermine) | Ovarian Adenocarcinoma (CaOV-3) | <2.0 | [2] |
| Ovarian Adenocarcinoma (Sk-OV-3) | <2.0 | [2] | |
| Imamine-1,3,5-triazine derivative (Compound 4f) | Triple-negative Breast Cancer (MDA-MB-231) | 6.25 | [3] |
| Imamine-1,3,5-triazine derivative (Compound 4k) | Triple-negative Breast Cancer (MDA-MB-231) | 8.18 | [3] |
| Arylpropyl Sulfonamide (Compound 15) | Prostate Cancer (PC-3) | 29.2 | [4] |
| Leukemia (HL-60) | 20.7 | [4] | |
| n-Butyl ester of (S,S)-1,3-propanediamine-N,N′-di-2-(3-cyclohexyl)propanoic acid | Glioma (U251 and C6) | Lower than cisplatin | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of this compound analogs.
Cell Viability (MTT) Assay
This assay is widely used to assess the cytotoxic effects of compounds on cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of complete culture medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically <0.1%).
-
Incubation: Remove the overnight culture medium and add the compound dilutions to the respective wells. Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a further 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value, which is the concentration of the drug that inhibits 50% of cell growth.[6][7]
Enzyme Inhibition Assays
Evaluating the effect of analogs on key enzymes in the polyamine pathway, such as ornithine decarboxylase (ODC), spermidine/spermine N1-acetyltransferase (SSAT), and spermine oxidase (SMO), is essential to understand their mechanism of action.
Ornithine Decarboxylase (ODC) Inhibition Assay:
-
Principle: ODC catalyzes the conversion of ornithine to putrescine, the first and rate-limiting step in polyamine biosynthesis. Inhibition of ODC activity leads to the depletion of polyamines and subsequent inhibition of cell proliferation.[8]
-
Method: A common method involves measuring the release of radiolabeled CO2 from [1-14C]-L-ornithine. The enzyme activity is determined by quantifying the trapped 14CO2. Both enantiomers of difluoromethylornithine (DFMO) have been shown to irreversibly inactivate ODC.
Spermidine/Spermine N1-acetyltransferase (SSAT) Induction Assay:
-
Principle: SSAT is a key catabolic enzyme that acetylates spermidine and spermine. Some polyamine analogs can superinduce SSAT, leading to the depletion of natural polyamines.
-
Method: SSAT activity can be measured by quantifying the transfer of the acetyl group from [14C]acetyl-CoA to a polyamine substrate.
Spermine Oxidase (SMO) Inhibition Assay:
-
Principle: SMO is an FAD-dependent enzyme that oxidizes spermine to produce spermidine, 3-aminopropanal, and hydrogen peroxide (H2O2). Inhibition of SMO can affect polyamine homeostasis.
-
Method: SMO activity can be determined by measuring the production of H2O2 using a variety of methods, including fluorescence or chemiluminescence-based assays.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the analysis of this compound analogs.
Caption: Mechanism of action for polyamine analog-induced apoptosis.
Caption: Experimental workflow for determining cytotoxicity (IC50).
Concluding Remarks
The study of this compound analogs represents a vibrant area of cancer research. These compounds exhibit promising cytotoxic activity against a variety of cancer cell lines, often through mechanisms involving the depletion of intracellular polyamine pools and the induction of apoptosis. The structure-activity relationship of these analogs is a key area of investigation, with modifications to the parent compound influencing their potency and selectivity.[4][5]
The induction of the polyamine catabolic enzyme SSAT appears to be a critical event in the apoptotic cascade initiated by some analogs.[9] This leads to the production of reactive oxygen species, such as H2O2, through the action of SMO, which in turn triggers the mitochondrial apoptotic pathway.[9][10]
Further research is warranted to fully elucidate the therapeutic potential of this compound analogs. This includes a more comprehensive understanding of their structure-activity relationships, pharmacokinetic and pharmacodynamic properties, and their efficacy in in vivo models. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this promising field of cancer therapy.
References
- 1. Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Composition, Antioxidant, Enzyme Inhibition and Anticancer Activities: Effects on the Expression of Genes Related to Apoptosis and the Polyamine Pathway and Molecular Docking Analyses of Rhus coriaria L. Extracts [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Polyamine depletion induces apoptosis through mitochondria-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Experimental Results with N-(2-Aminoethyl)-1,3-propanediamine: A Comparative Guide
For researchers, scientists, and drug development professionals, selecting the appropriate polyamine for experimental applications is a critical decision that can significantly impact outcomes. This guide provides a comparative analysis of N-(2-Aminoethyl)-1,3-propanediamine and its commonly used alternatives, such as spermidine and spermine. The objective is to offer a clear, data-driven comparison of their performance in key laboratory procedures, supported by detailed experimental protocols.
It is important to note that while extensive data exists for spermidine and spermine, direct comparative experimental data for this compound is limited in the currently available scientific literature. Therefore, this guide presents the available data for the alternatives to serve as a benchmark, highlighting the need for further research to fully evaluate the performance of this compound.
I. DNA Precipitation and Condensation
Polyamines are widely used to induce DNA precipitation and condensation, a crucial step in many molecular biology workflows. Their efficiency is typically measured by the concentration required to achieve DNA precipitation.
Comparative Data on DNA Precipitation Efficiency:
| Compound | Alternative Names | DNA Concentration (mg/mL) | NaCl Concentration (mM) | Concentration for Precipitation | Citation |
| Spermidine | SPD, 34 | 1 | 25 | ~10 mM (midpoint) | [2] |
| Spermine | SPM | 1 | 25 | ~0.1 mM (midpoint) | [2] |
Experimental Protocol: DNA Precipitation with Polyamines
This protocol provides a general framework for DNA precipitation using polyamines. Optimal conditions, particularly the polyamine concentration, may need to be determined empirically for each specific polyamine and DNA sample.
Materials:
-
DNA solution
-
Polyamine stock solution (e.g., 100 mM Spermidine or 10 mM Spermine)
-
Salt solution (e.g., 2.5 M NaCl)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Microcentrifuge
-
Pipettes and tips
Procedure:
-
To your DNA solution, add the salt solution to a final concentration of 25 mM.
-
Add the polyamine stock solution to the desired final concentration. For example, for spermidine, you might test a range of concentrations around 10 mM.
-
Mix gently by inverting the tube several times.
-
Incubate at room temperature for 10-15 minutes to allow the DNA to precipitate.
-
Centrifuge at 12,000 x g for 10 minutes to pellet the precipitated DNA.
-
Carefully remove the supernatant.
-
Wash the pellet with 70% ethanol to remove any remaining salt.
-
Centrifuge again at 12,000 x g for 5 minutes.
-
Remove the ethanol and air-dry the pellet.
-
Resuspend the DNA in an appropriate volume of TE buffer.
References
A Comparative Guide to N-(2-Aminoethyl)-1,3-propanediamine and its Commercial Alternatives in Research Applications
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to achieving reliable and reproducible experimental outcomes. This guide provides a comparative overview of N-(2-Aminoethyl)-1,3-propanediamine, a linear polyamine, and its performance characteristics against common commercial alternatives in the context of gene delivery and other relevant research applications. While direct comparative performance data for this compound in these specific applications is limited in publicly available literature, this guide synthesizes data from structurally similar polyamines to provide a representative comparison and detailed experimental protocols for evaluation.
Introduction to this compound
This compound (CAS 13531-52-7) is a short, linear polyamine with primary and secondary amine groups, giving it a cationic nature at physiological pH.[1] This characteristic allows it to interact with negatively charged molecules such as DNA and RNA, suggesting its potential as a non-viral vector for gene delivery. Its structural simplicity also makes it an attractive building block for the synthesis of more complex molecules in drug discovery and development. While it has been utilized as a templating agent in the synthesis of inorganic materials, its application in the life sciences, particularly in comparison to established commercial reagents, is an area of growing interest.
Performance Comparison in Gene Delivery
Effective gene delivery systems are characterized by high transfection efficiency and low cytotoxicity. To provide a performance benchmark, this section compares data from studies on short, biodegradable polyamines and the well-established commercial transfection reagents, Polyethylenimine (PEI) and Lipofectamine®. The data for the "Representative Short Polyamines" is drawn from studies on compounds like spermine-based biodegradable polyamines (pSPE), which share structural similarities with this compound.[2]
Table 1: Comparison of Transfection Efficiency
| Reagent | Cell Line | Transfection Efficiency (%) | Reporter Gene | Reference |
| Representative Short Polyamines (e.g., pSPE) | bEnd.3 | ~2.3-fold higher than ExGen500 | Luciferase | [2] |
| Polyethylenimine (PEI 25k) | HEK293T | >30% (at 3:1 and 4:1 reagent:DNA ratio) | mCherry | [3] |
| PEI 40k | HEK293T | >40% (at 9:1 reagent:DNA ratio) | mCherry | [3] |
| Lipofectamine® 2000 | HEK293T | ~60% (at 4:1 and 6:1 reagent:DNA ratio) | mCherry | [3] |
| FuGENE® HD | HEK293T | ~60% (at 3:1 reagent:DNA ratio) | mCherry | [3] |
| Turbofect™ | CHO-K1 | More efficient than Lipofectamine 3000 | pEGFP-N1 | [4] |
| Lipofectamine® 3000 | CHO-K1 | More efficient than Turbofect™ | pCDH | [4] |
Table 2: Comparison of Cytotoxicity
| Reagent | Cell Line | Cytotoxicity (IC50 or % Viability) | Assay | Reference |
| Representative Short Polyamines (e.g., pSPE) | bEnd.3 | Significantly lower than ExGen500 | MTT Assay | [2] |
| Polyethylenimine (PEI) | Various | High cytotoxicity at effective concentrations | Various | [3] |
| Lipofectamine® 2000 | HeLa | High toxicity at higher reagent:DNA ratios | CellTiter-Fluor™ | [5] |
| Spermine | 293T | No significant cytotoxicity up to 250 µg/mL | MTT Assay | [6] |
Experimental Protocols
To facilitate the direct comparison of this compound with other reagents, detailed protocols for key experiments are provided below.
Protocol 1: In Vitro Gene Transfection
This protocol outlines a general procedure for transfecting mammalian cells with a plasmid DNA using a polyamine-based reagent.
Materials:
-
Mammalian cell line of interest (e.g., HEK293T, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (e.g., Opti-MEM®)
-
Plasmid DNA (pDNA) encoding a reporter gene (e.g., GFP, Luciferase) at a concentration of 1 mg/mL
-
This compound and commercial transfection reagents (e.g., PEI, Lipofectamine®)
-
24-well tissue culture plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed the cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.[7]
-
Complex Formation:
-
For each transfection, dilute a fixed amount of pDNA (e.g., 0.5 µg) in 50 µL of serum-free medium in a microcentrifuge tube.
-
In a separate tube, dilute the polyamine reagent to achieve a range of N/P ratios (the molar ratio of nitrogen in the polyamine to phosphate in the DNA). For this compound, a starting point could be N/P ratios from 5 to 30.
-
Add the diluted polyamine solution to the diluted pDNA solution, mix gently by pipetting, and incubate at room temperature for 20-30 minutes to allow for complex formation.[2]
-
-
Transfection:
-
Remove the culture medium from the cells and replace it with 400 µL of fresh, complete culture medium.
-
Add the 100 µL of the polyamine/pDNA complex dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation and Analysis:
-
Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
Assess transfection efficiency by measuring the expression of the reporter gene (e.g., fluorescence microscopy for GFP, luciferase assay for luciferase).[6]
-
Protocol 2: Cytotoxicity Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with the transfection reagents.[8][9][10]
Materials:
-
Cells cultured in a 96-well plate
-
Transfection complexes (prepared as in Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plate reader
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat them with the same concentrations of transfection complexes used in the transfection experiment. Include untreated cells as a control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[8]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Protocol 3: Nanoparticle Characterization (Dynamic Light Scattering)
This protocol is used to determine the size and surface charge (zeta potential) of the polyamine/pDNA nanoparticles.[11][12][13]
Materials:
-
Polyamine/pDNA complexes (prepared as in Protocol 1)
-
Deionized water
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Sample Preparation: Dilute the nanoparticle suspension in deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Size Measurement:
-
Transfer the diluted sample to a cuvette.
-
Place the cuvette in the DLS instrument and measure the hydrodynamic diameter and polydispersity index (PDI).
-
-
Zeta Potential Measurement:
-
Transfer the diluted sample to a specific cuvette for zeta potential measurement.
-
Measure the electrophoretic mobility of the nanoparticles to determine their surface charge.
-
Visualizing Key Processes
To further aid in understanding the experimental workflows and underlying biological pathways, the following diagrams are provided.
Caption: Workflow for the preparation, characterization, and in vitro evaluation of polyamine-based gene delivery nanoparticles.
Caption: Simplified overview of the polyamine biosynthesis pathway and its influence on cell proliferation and apoptosis.
Conclusion
This compound presents a potentially valuable tool for researchers in drug development and molecular biology due to its simple structure and cationic nature. While direct comparative data against commercial standards is not yet widely available, the performance of structurally similar polyamines suggests it could offer a favorable balance of transfection efficiency and low cytotoxicity. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies to determine the efficacy of this compound for their specific applications. Further investigation is warranted to fully elucidate its potential as a cost-effective and efficient alternative to commercially available reagents.
References
- 1. This compound | C5H15N3 | CID 26091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Short biodegradable polyamines for gene delivery and transfection of brain capillary endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A systematic comparison of in-house prepared transfection reagents in the delivery of mRNA or DNA to a wide range of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of transfection efficiency of polymer-based and lipid-based transfection reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Choosing the Right Transfection Reagent for Optimal Efficiency [promega.sg]
- 6. mdpi.com [mdpi.com]
- 7. addgene.org [addgene.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Navigating Solvent Effects: A Comparative Guide to the Efficacy of N-(2-Aminoethyl)-1,3-propanediamine
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can dictate the success of a chemical reaction or the viability of a formulation. This guide provides a comparative analysis of the efficacy of N-(2-Aminoethyl)-1,3-propanediamine (N-AEP), a versatile polyamine, in various solvents. Due to a lack of direct comparative studies on N-AEP's catalytic efficacy across different solvents for a specific reaction in publicly available literature, we will use the well-documented Knoevenagel condensation as a model amine-catalyzed reaction. We will present data for an alternative amine-based catalyst to illustrate the profound impact of the solvent on reaction outcomes, providing a valuable framework for researchers working with N-AEP and similar compounds.
Solubility Profile of this compound
| Solvent Class | Representative Solvents | Expected Solubility of N-AEP | Rationale |
| Polar Protic | Water, Ethanol, Methanol | High | The presence of multiple amine groups allows for strong hydrogen bonding with protic solvents. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High | The polar nature of these solvents can solvate the polar amine groups of N-AEP. |
| Nonpolar | Toluene, Hexane | Low | As a polar molecule, N-AEP has limited interaction with nonpolar solvents ("like dissolves like" principle). |
Comparative Efficacy in a Model Reaction: The Knoevenagel Condensation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction, often catalyzed by amines. The reaction's efficiency is highly sensitive to the solvent environment. The following data, adapted from a study on a magnetic nanoparticle-supported 1,4-diazabicyclo[2.2.2]octane (DABCO) catalyst, demonstrates how solvent choice can dramatically influence product yield and reaction time in an amine-catalyzed Knoevenagel condensation between benzaldehyde and malononitrile.[1] This serves as an illustrative example of the solvent effects that can be anticipated when using N-AEP as a catalyst.
| Solvent | Dielectric Constant (ε) | Product Yield (%)[1] | Reaction Time (min)[1] |
| Ethanol | 24.5 | 99 | 15 |
| Water | 80.1 | 88 | 25 |
| Toluene | 2.4 | 91 | 30 |
These results highlight that a polar protic solvent like ethanol can lead to a significantly faster reaction and higher yield compared to a more polar solvent like water or a nonpolar solvent like toluene.[1] This is likely due to a combination of factors including reactant solubility and the solvent's ability to stabilize reaction intermediates.
Experimental Protocols
Determining the Solubility of this compound
This protocol outlines a general procedure for determining the solubility of N-AEP in various laboratory solvents.
Materials:
-
This compound (N-AEP)
-
Selected solvents (e.g., water, ethanol, methanol, DMSO, toluene, hexane)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Thermostatically controlled shaker or water bath
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of N-AEP to a known volume of the selected solvent in a sealed vial.
-
Agitate the mixture vigorously using a vortex mixer for 2 minutes.
-
Place the vials in a thermostatically controlled shaker or water bath at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
After 24 hours, centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved N-AEP.
-
-
Quantification of Solubilized N-AEP:
-
Carefully withdraw a known volume of the clear supernatant.
-
Determine the concentration of N-AEP in the supernatant using a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) with an appropriate detector (e.g., a nitrogen-phosphorus detector or after derivatization).
-
Alternatively, for a gravimetric determination, evaporate the solvent from a known volume of the supernatant and weigh the remaining N-AEP residue.
-
-
Calculation of Solubility:
-
Express the solubility as g/100 mL or mol/L of the solvent at the specified temperature.
-
General Protocol for Knoevenagel Condensation to Evaluate Catalyst Efficacy
This protocol provides a general method for carrying out the Knoevenagel condensation to compare the catalytic efficacy of N-AEP in different solvents.
Materials:
-
An aldehyde (e.g., benzaldehyde)
-
An active methylene compound (e.g., malononitrile)
-
This compound (as catalyst)
-
Selected solvents (e.g., ethanol, water, toluene)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Apparatus for product purification (e.g., column chromatography, recrystallization)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the aldehyde (1 mmol) and the active methylene compound (1.1 mmol) in the chosen solvent (5-10 mL).
-
Add a catalytic amount of N-AEP (e.g., 5 mol%).
-
-
Reaction Execution:
-
Stir the reaction mixture at a specific temperature (e.g., room temperature or reflux).
-
Monitor the progress of the reaction by TLC.
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product by column chromatography or recrystallization.
-
Characterize the purified product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, FT-IR) to confirm its identity and purity.
-
-
Efficacy Comparison:
-
Calculate the isolated yield of the product for each solvent used.
-
Compare the reaction times and yields to determine the efficacy of N-AEP in each solvent.
-
Visualizing the Biological Context: The Polyamine Signaling Pathway
Polyamines like N-AEP are not only useful in synthetic chemistry but are also integral to cellular processes. They are known to be involved in various signaling pathways that regulate cell growth, proliferation, and differentiation.[2][3][4] A key pathway influenced by polyamines is the Ras/MAPK signaling cascade, which is crucial for transmitting signals from the cell surface to the nucleus.[2]
Caption: Role of polyamines in the Ras/MAPK signaling pathway.
Experimental Workflow for Catalyst Screening in Different Solvents
The following diagram illustrates a typical workflow for screening the efficacy of a catalyst like N-AEP in various solvents for a given chemical reaction.
Caption: A typical experimental workflow for catalyst screening.
This guide provides a foundational understanding of the factors to consider when utilizing this compound in different solvent systems. While direct comparative data for N-AEP remains an area for future research, the principles and model data presented here offer a robust starting point for experimental design and optimization.
References
A Comparative Analysis of the Antimicrobial Efficacy of N-(2-Aminoethyl)-1,3-propanediamine Derivatives and Chlorhexidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antimicrobial activity of N-(2-Aminoethyl)-1,3-propanediamine derivatives and the widely used antiseptic, chlorhexidine. The following sections detail their mechanisms of action, comparative antimicrobial efficacy supported by experimental data, and the methodologies used in these evaluations.
Introduction
The rising threat of antimicrobial resistance necessitates the exploration and development of novel antimicrobial agents. This compound, a polyamine, and its derivatives have emerged as a promising class of compounds with potential antimicrobial properties. This guide offers an objective comparison of these derivatives with chlorhexidine, a broad-spectrum biguanide antiseptic, to aid researchers in the evaluation of their potential as alternative or synergistic antimicrobial agents.
Mechanism of Action
Both chlorhexidine and polyamine derivatives primarily exert their antimicrobial effects through the disruption of microbial cell membranes.
Chlorhexidine: At physiological pH, the cationic chlorhexidine molecule binds to the negatively charged bacterial cell wall.[1] This interaction leads to a disruption of the cell membrane's integrity, causing leakage of intracellular components and ultimately, cell death.[1] At lower concentrations, chlorhexidine is bacteriostatic, while at higher concentrations, it is bactericidal due to the coagulation of cytoplasmic contents.
This compound Derivatives: The antimicrobial action of polyamines is also attributed to their cationic nature at physiological pH. It is hypothesized that these positively charged molecules interact electrostatically with the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids. This interaction disrupts the membrane's structure and function, leading to increased permeability and leakage of cytoplasmic contents, culminating in cell death. The presence of lipophilic N-alkyl chains in the derivatives can enhance this activity by facilitating the partitioning of the molecule into the lipid bilayer of the cell membrane.
Below is a diagram illustrating the proposed antimicrobial mechanism of action for both compound types.
Caption: Proposed mechanism of antimicrobial action.
Comparative Antimicrobial Activity: Experimental Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for chlorhexidine and various this compound derivatives against a range of microorganisms. It is important to note that the data for the propanediamine derivatives are from different studies and involve various structural modifications, which should be considered when making direct comparisons.
Table 1: Minimum Inhibitory Concentration (MIC) of Chlorhexidine
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 29213 | 1 - 4 | [2][3] |
| Staphylococcus aureus (MRSA) | Clinical Isolates | 0.5 - 16 | [4] |
| Escherichia coli | ATCC 25922 | 1 - 8 | [5] |
| Pseudomonas aeruginosa | ATCC 27853 | 4 - 64 | [5] |
| Candida albicans | ATCC 90028 | 2 - 16 | [3] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives
| Derivative | Microorganism | MIC (µg/mL) | Reference |
| N'-tetradecyl-N-(2-aminoethyl)piperidine | Streptococcus mutans | 1.56 | [6] |
| N'-hexadecyl-N-(2-aminoethyl)piperidine | Streptococcus mutans | 0.78 | [6] |
| 1,3-bis(p-chlorophenoxy)propan-2-amine | Staphylococcus aureus | 2.5 | [7] |
| 1,3-bis(p-fluorophenoxy)propan-2-amine | Staphylococcus aureus | 5 | [7] |
| Metal Complexes of this compound | Escherichia coli | 0.0058 (µmol/mL) | [8] |
| Metal Complexes of this compound | Candida albicans | 0.0058 (µmol/mL) | [8] |
Experimental Protocols
The determination of antimicrobial activity, specifically the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), is crucial for evaluating the efficacy of antimicrobial agents. The following are detailed methodologies based on established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI).
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.
Workflow for Broth Microdilution MIC Assay:
Caption: Workflow for MIC determination.
Detailed Steps:
-
Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the test compound (this compound derivative or chlorhexidine) is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the microbial suspension. The plate is then incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours for most bacteria).
-
MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Workflow for MBC Assay:
Caption: Workflow for MBC determination.
Detailed Steps:
-
Following MIC Determination: After the MIC is determined, a small aliquot (e.g., 10 µL) is taken from the wells showing no visible growth.
-
Subculturing: The aliquot is plated onto a suitable agar medium (e.g., Tryptic Soy Agar).
-
Incubation: The agar plates are incubated under appropriate conditions to allow for the growth of any surviving microorganisms.
-
MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of colony-forming units (CFU) compared to the initial inoculum.
Conclusion
The available data suggests that this compound derivatives possess significant antimicrobial activity, with some derivatives showing comparable or even superior efficacy to chlorhexidine against specific microorganisms. Their shared mechanism of action, centered on membrane disruption, makes them interesting candidates for further investigation. However, a direct and comprehensive comparison is challenging due to the limited availability of standardized data for a wide range of simple this compound derivatives against a consistent panel of microbes.
Future research should focus on the systematic synthesis and evaluation of a library of these derivatives to establish clear structure-activity relationships. Head-to-head comparative studies with chlorhexidine using standardized methodologies are essential to fully elucidate their potential as next-generation antimicrobial agents. This will provide the robust data necessary for drug development professionals to make informed decisions regarding their advancement in preclinical and clinical studies.
References
- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Distribution of chlorhexidine resistance genes among Staphylococcus aureus clinical isolates: the challenge of antiseptic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Exposure to Chlorhexidine Residues at “During Use” Concentrations on Antimicrobial Susceptibility Profile, Efflux, Conjugative Plasmid Transfer, and Metabolism of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial and anti-plaque activity of N'-alkyl-N-(2-aminoethyl)piperidine against dental plaque bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of N-(2-Aminoethyl)-1,3-propanediamine: A Guide for Laboratory Professionals
Madison, WI - For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential procedures for the safe disposal of N-(2-Aminoethyl)-1,3-propanediamine (CAS No. 13531-52-7), a corrosive and toxic compound. Adherence to these guidelines is imperative to mitigate risks and ensure regulatory compliance.
This compound is classified as a hazardous substance, primarily due to its acute dermal toxicity and corrosive properties, causing severe skin burns and eye damage.[1][2] Improper disposal can lead to significant environmental harm and pose serious health risks.[3] Therefore, it is crucial to handle this chemical with appropriate personal protective equipment (PPE) and to follow a stringent disposal protocol.
Hazard Profile and Safety Precautions
Before handling this compound, it is essential to be fully aware of its hazard profile. The following table summarizes the key safety information gathered from safety data sheets.
| Hazard Classification | GHS Pictograms | Signal Word | Hazard Statements |
| Acute Toxicity, Dermal (Category 2) | Skull and crossbones, Corrosion | Danger | H310: Fatal in contact with skin. H314: Causes severe skin burns and eye damage. H317: May cause an allergic skin reaction. H302: Harmful if swallowed.[1][2] |
Personal Protective Equipment (PPE): When handling this compound, wearing appropriate PPE is mandatory. This includes:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Tightly fitting safety goggles and a face shield.[4]
-
Protective Clothing: A lab coat or impervious clothing to prevent skin contact.[4]
-
Respiratory Protection: In case of insufficient ventilation or exceeded exposure limits, a full-face respirator is necessary.[4]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional, local, state, and federal regulations. The following is a general procedural guide based on best practices for hazardous chemical waste.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound is in pure form, a solution, or mixed with other reagents.
-
Segregate from Incompatible Materials: It is crucial to keep amine waste separate from other chemical wastes to prevent hazardous reactions.[3] Store it away from acids and strong oxidizing agents.[3][5]
Step 2: Containerization and Labeling
-
Use a Dedicated and Compatible Waste Container: The container must be in good condition, compatible with amines, and have a secure closure.[3][6]
-
Label Clearly: The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[6] The label should also include the approximate concentration and any other components in the waste mixture.
Step 3: Storage
-
Designated Accumulation Area: Store the sealed waste container in a designated, well-ventilated satellite accumulation area.[3]
-
Safe Storage Conditions: The storage area should be cool, dry, and away from direct sunlight and heat sources.[3]
Step 4: Professional Disposal
-
Contact a Licensed Waste Disposal Service: The disposal of this compound must be handled by a licensed hazardous waste disposal company.[3] Do not attempt to neutralize or dispose of this chemical down the drain or in regular trash.[3]
-
Documentation: Maintain records of the waste disposal, including quantities, dates, and the disposal method, as required by regulations.[3]
Step 5: Spill and Emergency Procedures
-
Preparedness: Have spill containment materials, such as absorbent pads and neutralizing agents for amines, readily available.[3]
-
In Case of a Spill: Evacuate the area. Wearing appropriate PPE, contain the spill using inert absorbent material (e.g., sand, silica gel).[5] Collect the spilled material and contaminated absorbent into a suitable container for disposal as hazardous waste.[5][6]
-
First Aid:
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
Inhalation: Move the person to fresh air.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[5]
-
In all cases of exposure, seek immediate medical attention.[5]
-
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and requirements.
References
Safeguarding Your Research: A Comprehensive Guide to Handling N-(2-Aminoethyl)-1,3-propanediamine
Essential Safety and Operational Protocols for Laboratory Professionals
N-(2-Aminoethyl)-1,3-propanediamine is a corrosive polyamine that poses significant health risks, including severe skin burns, eye damage, and potential allergic skin reactions.[1][2][3] Adherence to stringent safety protocols is paramount to mitigate exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) specifications, operational plans for handling, and compliant disposal procedures.
Personal Protective Equipment (PPE): Quantitative Specifications
Proper selection and use of PPE are the most critical barriers against chemical exposure. The following table summarizes the required equipment for handling this compound. Note that specific quantitative data for this compound is limited; therefore, recommendations are based on guidelines for corrosive polyamines. Always consult the specific manufacturer's chemical resistance data for your chosen equipment.
| PPE Category | Type / Material | Specification / Standard | Use Case |
| Eye / Face Protection | Tightly-fitting Safety Goggles & Face Shield | Conforms to EN 166 (EU) or ANSI Z87.1 (US) | Mandatory for all handling. Use in combination for splash hazard. |
| Hand Protection | Heavy-Duty Nitrile or Neoprene Gloves | Thickness: >20 mil (0.5 mm) | Direct handling & immersion. Provides extended contact protection. |
| Double-Gloved Nitrile Exam Gloves | Thickness: ~8 mil (0.2 mm) total | Incidental contact / Splash protection only. Immediately replace if contaminated. | |
| Body Protection | Chemical-Resistant Apron over Lab Coat | Impervious material | Protects against splashes and spills.[4] |
| Flame-Resistant Lab Coat | Worn under apron | Provides a secondary layer of protection.[4] | |
| Respiratory Protection | Full-Face Respirator with Cartridge | NIOSH or EN 149 approved | Required if working outside a fume hood or if exposure limits are exceeded.[2] |
| Cartridge Type | Ammonia/Methylamine (AM) or Organic Vapor/Amine (OV/AM) | Specific for amine vapors.[5] |
Operational and Disposal Plans: A Step-by-Step Guide
Follow these procedural steps to ensure safe handling and disposal of this compound. This workflow is designed to minimize risk at every stage of the process.
Pre-Handling Preparations
-
Engineering Controls Verification: Confirm that a certified chemical fume hood is operational. Ensure that the safety shower and eyewash station are unobstructed and have been recently tested.[5]
-
Gather Materials: Assemble all necessary chemicals, labware, and waste containers inside the fume hood before retrieving the this compound.
-
PPE Donning:
-
Don inner nitrile gloves.
-
Don a flame-resistant lab coat.
-
Don a chemical-resistant apron over the lab coat.
-
Don outer heavy-duty or second pair of nitrile gloves, ensuring cuffs are pulled over the sleeves of the lab coat.
-
Don tightly-fitting safety goggles.
-
Don a face shield over the goggles.
-
If required, perform a seal check and don the full-face respirator.
-
Chemical Handling Procedure
-
Work Area: Conduct all work in a designated area within the chemical fume hood with the sash at the lowest practical height.
-
Dispensing: Use only compatible, clearly labeled containers. When transferring, perform the operation slowly over a secondary containment tray to control potential spills.
-
Avoid Contamination: Do not allow the chemical to come into contact with incompatible materials such as strong oxidizing agents.[2]
-
Immediate Cleanup: Clean any small spills within the fume hood immediately using an appropriate absorbent material.
Post-Handling and Decontamination
-
Secure Chemical: Tightly close the primary container and store it in a designated, cool, dry, and well-ventilated corrosives cabinet.[2]
-
Decontaminate Surfaces: Wipe down the work surface within the fume hood with a suitable decontaminating solution, followed by water.
-
PPE Doffing:
-
Remove the outer gloves first, peeling them off without touching the exterior surface. Dispose of them in the designated hazardous waste container.
-
Remove the face shield and goggles.
-
Remove the chemical-resistant apron.
-
Remove the lab coat.
-
Remove the inner gloves and dispose of them in the hazardous waste container.
-
Wash Hands: Immediately and thoroughly wash hands with soap and water.[2][4]
-
Waste Disposal Plan
-
Segregation: All disposable materials that have come into contact with this compound, including gloves, absorbent pads, and pipette tips, must be considered hazardous waste.
-
Containerization: Place all contaminated solid waste into a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect any liquid waste in a compatible, sealed, and labeled hazardous waste container.
-
Final Disposal: Dispose of all waste through your institution's approved hazardous waste disposal program.[5][6] Do not pour down the drain.
Handling and Disposal Workflow
The following diagram illustrates the logical flow of operations for safely handling and disposing of this compound, from preparation to final waste management.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
